molecular formula C3H2Br2O2 B11927356 2,3-Dibromoacrylic acid CAS No. 24557-10-6

2,3-Dibromoacrylic acid

Cat. No.: B11927356
CAS No.: 24557-10-6
M. Wt: 229.85 g/mol
InChI Key: AZAFGYLHYXBSMI-UPHRSURJSA-N
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Description

2,3-Dibromoacrylic acid is a useful research compound. Its molecular formula is C3H2Br2O2 and its molecular weight is 229.85 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24557-10-6

Molecular Formula

C3H2Br2O2

Molecular Weight

229.85 g/mol

IUPAC Name

(Z)-2,3-dibromoprop-2-enoic acid

InChI

InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1-

InChI Key

AZAFGYLHYXBSMI-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(=O)O)\Br)\Br

Canonical SMILES

C(=C(C(=O)O)Br)Br

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 2,3-Dibromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24767-86-0

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

This technical guide provides a comprehensive overview of 2,3-Dibromoacrylic acid, a halogenated unsaturated carboxylic acid. The information presented is intended to support research, synthesis, and drug development activities.

PropertyValueReference
CAS Number 24767-86-0[1][2]
Molecular Formula C₃H₂Br₂O₂[1]
Molecular Weight 229.856 g/mol [1]
SMILES OC(=O)C(Br)=CBr[2]
LogP 1.70220[1]
PSA 37.30000[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the bromination of acrylic acid to form 2,3-dibromopropionic acid, followed by dehydrobromination to yield the target compound.

Synthesis of 2,3-Dibromopropionic Acid

Reaction:

Synthesis of 2,3-Dibromopropionic Acid Acrylic_Acid Acrylic Acid Bromine + Br₂ Dibromopropionic_Acid 2,3-Dibromopropionic Acid Bromine->Dibromopropionic_Acid Addition Reaction

Caption: Synthesis of 2,3-dibromopropionic acid from acrylic acid.

Experimental Protocol:

This protocol is adapted from a patented process for the synthesis of a related derivative and describes the formation of the precursor, 2,3-dibromopropionic acid.[3]

Materials:

  • Acrylic acid (100 g)

  • Bromine (224 g)

Procedure:

  • Charge a suitable reactor with 224 g of bromine at a temperature of 15-20°C.

  • With continuous stirring, add 100 g of acrylic acid uniformly over a period of 8 hours.

  • During the addition, the temperature will rise, and the reaction mixture will begin to reflux.

  • After the addition is complete, continue stirring for 30 minutes at a temperature of 64-66°C.

  • The resulting product is a melt of 2,3-dibromopropionic acid.[3]

Note: This reaction is exothermic and involves corrosive and hazardous materials. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are essential.

Synthesis of this compound (Dehydrobromination)

While a specific, detailed experimental protocol for the dehydrobromination of 2,3-dibromopropionic acid to this compound was not found in the surveyed literature, this transformation is a standard organic reaction. Typically, it would involve treating the 2,3-dibromopropionic acid with a base to induce elimination of HBr. The choice of base and reaction conditions would influence the yield and purity of the final product.

General Workflow:

Dehydrobromination Workflow Start 2,3-Dibromopropionic Acid Reaction Reaction with Base (e.g., NaHCO₃, Et₃N) Start->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic Data for Related Compounds
Compound Data
Ethyl 2,3-dibromopropionateMass Spectrum (electron ionization): Key fragments and their relative intensities can be found in the NIST WebBook.[4]
2,3-Dibromopropanoic acidMass Spectrum (electron ionization): Available in the NIST WebBook.[5]
2-Bromoacrylic acid¹H NMR and IR spectra: Available on PubChem.[6]
Acrylic acid¹H and ¹³C NMR, IR, and Mass Spectra: Extensive data is available in various databases.[7][8][9]

Applications in Research and Drug Development

While this compound itself is primarily classified as a chemical intermediate, its structural motif and the reactivity of the acrylic acid moiety suggest potential applications in several areas of drug development and research.

Versatile Chemical Intermediate

This compound serves as a versatile intermediate in organic synthesis.[2] The presence of two bromine atoms and a carboxylic acid group allows for a variety of chemical transformations to build more complex molecules.

Potential as a Bioactive Scaffold

Acrylic acid and its derivatives are known to exhibit a range of biological activities and are used in the development of various therapeutic agents. Although specific studies on the biological activity of this compound are limited, related structures have been investigated for their potential as:

  • Enzyme Inhibitors: Boronic acid derivatives, which can be conceptually related to α,β-unsaturated carbonyl compounds, have been explored as inhibitors of enzymes like β-lactamases.[10] The electrophilic nature of the double bond in this compound could potentially make it a target for nucleophilic residues in enzyme active sites.

  • Anticancer Agents: The synthesis and biological evaluation of various acrylic acid derivatives have been a subject of interest in the development of new anticancer agents. For instance, derivatives of furo[2,3-d]pyrimidine (B11772683) incorporating an acrylic acid moiety have been investigated as EGFR inhibitors.[11]

Signaling Pathway Involvement (Hypothetical)

There is no direct evidence linking this compound to specific signaling pathways. However, based on the known roles of related compounds, a hypothetical involvement could be considered. For example, some α,β-unsaturated carbonyl compounds are known to interact with cellular nucleophiles, such as cysteine residues in proteins, which can modulate the activity of signaling pathways.

Hypothetical Signaling Interaction Compound This compound (Electrophilic Center) Target Signaling Protein (with nucleophilic residue, e.g., Cysteine) Compound->Target Covalent Modification Pathway Downstream Signaling Pathway Target->Pathway Modulation of Activity Response Cellular Response Pathway->Response

Caption: Hypothetical interaction with a signaling pathway.

It is important to emphasize that this is a speculative pathway and requires experimental validation.

Safety Information

Detailed safety information for this compound is not extensively documented in publicly available sources. However, based on its structure as a halogenated carboxylic acid, it should be handled with care. Related compounds, such as 2,3-dibromopropionic acid, are known to cause severe skin burns and eye damage.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Chemical Properties of 2,3-Dibromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,3-dibromoacrylic acid. Due to the limited availability of experimental data for this compound in the public domain, this document also includes relevant data for its immediate precursor, 2,3-dibromopropionic acid, to provide a foundational understanding. The guide covers physical and chemical properties, proposed synthesis protocols, and safety information. All quantitative data is presented in structured tables for clarity. Additionally, a proposed experimental workflow for the synthesis of this compound is visualized using a DOT language diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is an unsaturated carboxylic acid derivative that incorporates dibromo functionalities.[1] It serves as a versatile chemical intermediate, deriving its basic structure from acrylic acid, the simplest unsaturated carboxylic acid.[1][2] Its chemical reactivity is influenced by the presence of the carboxylic acid group and the two bromine atoms attached to the alkene carbons. This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Chemical and Physical Properties

Table 1: Identifiers for this compound [1][3]

IdentifierValue
Chemical Name This compound
CAS Number 24767-86-0
Molecular Formula C₃H₂Br₂O₂
Molecular Weight 229.856 g/mol
SMILES OC(=O)C(Br)=CBr

Table 2: Physical Properties of 2,3-Dibromopropionic Acid

PropertyValue
Appearance Light yellow crystalline solid
Melting Point 64-66 °C (lit.)
Boiling Point 160 °C at 20 mmHg (lit.)
Molecular Formula C₃H₄Br₂O₂
Molecular Weight 231.87 g/mol
CAS Number 600-05-5

Synthesis and Reactivity

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a logical synthetic route involves the dehydrobromination of its saturated precursor, 2,3-dibromopropionic acid. The synthesis of 2,3-dibromopropionic acid from acrylic acid is well-documented.

Step 1: Synthesis of 2,3-Dibromopropionic Acid

A common method for the synthesis of 2,3-dibromopropionic acid is the bromination of acrylic acid.[4]

Experimental Protocol:

  • In a reactor, charge 224 g of bromine at a temperature of 15-20 °C.

  • With continuous stirring, add 100 g of acrylic acid uniformly over a period of 8 hours. The temperature of the reaction mixture will rise, and it will begin to reflux.

  • After the addition is complete, continue stirring for 30 minutes at 64-66 °C to obtain a melt of 2,3-dibromopropionic acid.[4]

  • The crude product can be purified by recrystallization.

Step 2: Proposed Dehydrobromination to this compound

The conversion of 2,3-dibromopropionic acid to this compound can be achieved through a dehydrobromination reaction. This typically involves reacting the substrate with a base to eliminate a molecule of hydrogen bromide.

Proposed Experimental Protocol:

  • Dissolve the synthesized 2,3-dibromopropionic acid in a suitable solvent.

  • Slowly add a base (e.g., a non-nucleophilic base like DBU or a hindered amine) to the solution at a controlled temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, neutralize the reaction mixture and extract the this compound using an appropriate organic solvent.

  • Purify the product through techniques such as column chromatography or recrystallization.

Chemical Reactivity

This compound is expected to exhibit reactivity characteristic of α,β-unsaturated carboxylic acids and vinyl halides. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group will influence the reactivity of the double bond, making it susceptible to nucleophilic addition reactions. The carboxylic acid group can undergo typical reactions such as esterification and amidation.

Spectral Data

Experimental spectral data (NMR, IR) for this compound are not available in the reviewed literature. For illustrative purposes, this section provides information on the expected spectral characteristics and includes data for the related compound, 2-bromoacrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show a singlet for the vinyl proton and a broad singlet for the carboxylic acid proton. The chemical shift of the vinyl proton would be influenced by the presence of the two bromine atoms.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the carboxylic carbon, and the two alkene carbons. The chemical shifts of the alkene carbons will be significantly affected by the attached bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C=C stretch of the alkene (around 1600 cm⁻¹).

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for related compounds such as 2-bromoacrylic acid and 2,3-dibromo-3-phenylpropionic acid, it should be handled with care.[5]

General Precautions:

  • Causes skin irritation and serious eye irritation.

  • May cause respiratory irritation.

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow Visualization

The following diagram illustrates the proposed two-step synthesis of this compound from acrylic acid.

SynthesisWorkflow AcrylicAcid Acrylic Acid Step1 Step 1: Bromination AcrylicAcid->Step1 Bromine Bromine Bromine->Step1 DibromopropionicAcid 2,3-Dibromopropionic Acid Step1->DibromopropionicAcid Step2 Step 2: Dehydrobromination DibromopropionicAcid->Step2 Base Base Base->Step2 DibromoacrylicAcid This compound Step2->DibromoacrylicAcid

Caption: Proposed synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of chemical synthesis. While detailed experimental data on its properties are scarce, this guide provides a foundational understanding based on available information and data from its precursor, 2,3-dibromopropionic acid. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dibromoacrylic Acid from Acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2,3-dibromoacrylic acid from acrylic acid is a multi-step process that is critical for the creation of a variety of specialty chemicals and pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis, beginning with the well-established bromination of acrylic acid to produce the intermediate, 2,3-dibromopropanoic acid. Subsequently, this guide details the dehydrobromination of the intermediate to yield the target compound, this compound. This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the reaction pathways and experimental workflows. It is important to note that while the synthesis of 2,3-dibromopropanoic acid is widely documented, the subsequent conversion to this compound is less commonly detailed. The protocols provided herein are based on established chemical principles and analogous reactions.

Synthesis Overview: From Acrylic Acid to this compound

The synthesis of this compound from acrylic acid is typically a two-step process:

  • Bromination of Acrylic Acid: The initial step involves the electrophilic addition of bromine (Br₂) across the double bond of acrylic acid. This reaction breaks the carbon-carbon double bond and forms a vicinal dibromide, resulting in the formation of 2,3-dibromopropanoic acid.

  • Dehydrobromination of 2,3-Dibromopropanoic Acid: The second step is an elimination reaction where a molecule of hydrogen bromide (HBr) is removed from 2,3-dibromopropanoic acid to form a carbon-carbon double bond, yielding this compound. This is typically achieved using a base.

Synthesis_Overview AcrylicAcid Acrylic Acid DibromopropanoicAcid 2,3-Dibromopropanoic Acid AcrylicAcid->DibromopropanoicAcid Bromination Bromine Bromine (Br₂) Bromine->DibromopropanoicAcid DibromoacrylicAcid This compound DibromopropanoicAcid->DibromoacrylicAcid Dehydrobromination Base Base (e.g., K₂CO₃) Base->DibromoacrylicAcid Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification AcrylicAcid Acrylic Acid Flask Reaction Flask AcrylicAcid->Flask Solvent Solvent (e.g., DCM) Solvent->Flask Stirring Stirring & Cooling Flask->Stirring Bromine Bromine Bromine->Stirring Washing Aqueous Washes (Water, Na₂S₂O₃, NaHCO₃) Stirring->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Pure 2,3-Dibromopropanoic Acid Recrystallization->Product Logical_Workflow Start Objective: Synthesize this compound Step1 Step 1: Bromination of Acrylic Acid Start->Step1 Analysis1 Analysis of 2,3-Dibromopropanoic Acid (NMR, MP, Yield) Step1->Analysis1 Step2 Step 2: Dehydrobromination Analysis2 Analysis of This compound (NMR, MS, Purity) Step2->Analysis2 Decision1 Proceed to Step 2? Analysis1->Decision1 End Final Product: This compound Analysis2->End Decision1->Step1 No, optimize Decision1->Step2 Yes

Spectroscopic Analysis of 2,3-Dibromoacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dibromoacrylic acid, a halogenated derivative of acrylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

This compound is a molecule with the chemical formula C₃H₂Br₂O₂. Its structure consists of a three-carbon acrylic acid backbone with bromine atoms substituted at the second and third carbon positions. The presence of two bromine atoms and a carboxylic acid functional group dictates its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from related molecules such as acrylic acid, 2-bromoacrylic acid, and other brominated organic acids.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5Singlet1HVinyl proton (-CH=)
~11.0 - 13.0Broad Singlet1HCarboxylic acid proton (-COOH)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165 - 170Carboxylic acid carbon (-COOH)
~130 - 135Alkene carbon (-CBr=)
~125 - 130Alkene carbon (=CHBr)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1680-1710StrongC=O stretch (Carboxylic acid dimer)
1620-1640MediumC=C stretch (Alkene)
1210-1320MediumC-O stretch (Carboxylic acid)
890-950Medium, BroadO-H bend (Out-of-plane)
550-680StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
229, 231, 233High[M]⁺ (Molecular ion with isotopic pattern for two Br atoms)
211, 213, 215Medium[M-H₂O]⁺
184, 186, 188Medium[M-COOH]⁺
151, 153High[M-Br]⁺
71High[C₃H₃O₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., acetone, dichloromethane), cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio. A background spectrum of the pure KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (EI Mode):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

    • Scan Speed: 1000 amu/s.

  • Data Acquisition (ESI Mode):

    • Ionization Mode: Negative or positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂) Flow: 5-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: Workflow for Spectroscopic Analysis of this compound.

Stability and Storage of 2,3-Dibromoacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dibromoacrylic acid. Due to the limited availability of in-depth stability studies specifically for this compound, this guide synthesizes information from safety data sheets of closely related compounds, forum discussions among chemists, and supplier recommendations to provide the most accurate guidance possible.

Core Stability Profile

Key Stability Considerations:
  • Thermal Sensitivity: this compound is expected to be sensitive to elevated temperatures. As with related beta-halo carboxylic acids, heat can promote decomposition. One supplier explicitly recommends a storage temperature of -20°C, indicating that the compound is likely unstable at room temperature for extended periods.

  • Hygroscopic Nature: Like many carboxylic acids, and specifically noted for 2-bromoacrylic acid, this compound is likely hygroscopic and sensitive to moisture.[1] Hydrolysis can occur, particularly when heated in the presence of water, which may lead to the formation of 2-bromoacrylic acid and other degradation products.

  • Light Sensitivity: While not explicitly quantified, it is good practice to protect halogenated and unsaturated organic compounds from light to prevent potential photodegradation or polymerization.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available data and best practices for analogous compounds.

ParameterRecommendationRationale & References
Temperature -20°C A specific storage temperature provided by a commercial supplier. Lower temperatures will slow down potential decomposition reactions.
Atmosphere Dry, Inert Atmosphere (e.g., Argon, Nitrogen) The compound is likely hygroscopic. An inert atmosphere will prevent moisture absorption and potential hydrolysis.[1]
Container Tightly sealed, amber glass vial or bottle Prevents moisture ingress and protects from light.
Incompatible Materials Avoid strong bases, oxidizing agents, and certain metals.Acids can react exothermically with bases. Oxidizing agents can react with the double bond. Some metals can catalyze decomposition.

Handling and Precautions

Due to its acidic and halogenated nature, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Potential Decomposition Pathways

While specific studies on the decomposition products of this compound are not available, general chemical principles suggest the following potential degradation pathways:

  • Thermal Decomposition: At elevated temperatures, decarboxylation and elimination of HBr are possible, leading to the formation of various brominated hydrocarbons and carbon oxides. Upon combustion, toxic fumes, including hydrogen bromide, are expected.

  • Hydrolysis: In the presence of water, particularly at higher temperatures, the compound may hydrolyze. A forum discussion on the related 2,3-dibromopropionic acid suggests that boiling with water can lead to partial hydrolysis to 2-bromoacrylic acid and bromolactic acid.

Logical Diagram of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and the recommended measures to ensure its integrity.

substance This compound (Stability) instability Factors Leading to Instability substance->instability is affected by storage Recommended Storage Conditions substance->storage is preserved by heat Heat / Elevated Temperature instability->heat moisture Moisture / Humidity (Hygroscopic) instability->moisture light Light Exposure instability->light incompatibles Incompatible Materials (Bases, Oxidizers) instability->incompatibles temp_control Store at -20°C storage->temp_control atmosphere_control Store under Dry, Inert Atmosphere storage->atmosphere_control container_control Use Tightly Sealed, Amber Glass Container storage->container_control segregation Segregate from Incompatibles storage->segregation heat->temp_control moisture->atmosphere_control light->container_control incompatibles->segregation

Caption: Factors affecting the stability of this compound and corresponding storage recommendations.

Experimental Protocols

  • Forced Degradation Studies: Exposing the compound to stress conditions such as heat (e.g., 40°C, 60°C), humidity (e.g., 75% RH), light (in a photostability chamber), and different pH solutions (acidic, neutral, basic) to identify potential degradation products and pathways.

  • Long-Term Stability Studies: Storing the compound under the recommended storage conditions (-20°C) and at accelerated conditions (e.g., 5°C or 25°C/60% RH) for a defined period.

  • Analytical Method: Utilizing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, to separate and quantify the parent compound and any degradation products over time.

For more detailed guidance on designing stability studies, researchers can refer to the WHO guidelines on stability testing of active pharmaceutical ingredients.[2]

Disclaimer: The information provided in this guide is based on the best available data for this compound and related compounds. It is intended for use by qualified professionals and does not replace the need for a thorough risk assessment before handling or using this chemical. Users should always consult the most current Safety Data Sheet (SDS) provided by their supplier.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,3-Dibromoacrylic acid (CAS No. 24767-86-0). Due to the limited availability of experimentally determined data for this specific compound, this document outlines standardized experimental protocols for the determination of key physical characteristics and discusses the expected spectral properties based on its chemical structure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound, providing both foundational data and the methodologies to obtain further empirical measurements.

Introduction

This compound is a halogenated unsaturated carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a carbon-carbon double bond, and two bromine atoms, suggests a range of chemical reactivity and physical properties of interest in organic synthesis and potentially in the development of novel therapeutic agents. An understanding of its physical properties is crucial for its handling, characterization, and application in research and development.

Molecular and Chemical Identity

IdentifierValue
Chemical Name This compound
Synonyms α,β-Dibromoacrylic acid, (E)/(Z)-2,3-Dibromopropenoic acid
CAS Number 24767-86-0
Molecular Formula C₃H₂Br₂O₂
Molecular Weight 229.86 g/mol
Canonical SMILES C(=C(Br)C(=O)O)Br
InChI Key Not available

Tabulated Physical Properties

The following table summarizes the available and predicted physical properties of this compound. It is important to note that much of this data is predicted or limited, underscoring the need for experimental verification.

PropertyValueNotes
Melting Point Data not availableExpected to be a solid at room temperature, similar to other small-molecule carboxylic acids.
Boiling Point Data not availableLikely to decompose upon heating at atmospheric pressure.
Density Data not availableExpected to be denser than water due to the presence of bromine atoms.
Solubility Data not availableExpected to have some solubility in polar organic solvents and limited solubility in water.
pKa Data not availableThe presence of electron-withdrawing bromine atoms suggests it is a stronger acid than acrylic acid (pKa ≈ 4.25).
LogP 1.70220Predicted value, indicating moderate lipophilicity.[2]
Polar Surface Area (PSA) 37.3 Ų[2]

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.[3][4]

  • Measurement:

    • A preliminary, rapid heating is performed to determine an approximate melting range.[3]

    • A second, fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature about 20 °C below the approximate melting point.[4]

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[5]

  • Purity Assessment: A sharp melting point range (typically < 2 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane).

  • Qualitative Assessment:

    • To approximately 1 mL of the chosen solvent in a test tube, a small, accurately weighed amount (e.g., 10 mg) of this compound is added.

    • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

    • Visual observation is used to determine if the solid has completely dissolved.

  • Quantitative Assessment (for more precise data):

    • A saturated solution of this compound is prepared in the solvent of interest at a specific temperature, ensuring some undissolved solid remains.

    • The solution is allowed to equilibrate, and then a known volume of the clear supernatant is carefully removed.

    • The solvent is evaporated from the aliquot, and the mass of the remaining solid is determined.

    • Solubility is then expressed in terms of g/100 mL or mol/L.

  • pH-Dependent Solubility (in aqueous solutions):

    • The solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) aqueous solutions is tested.[6][7] Increased solubility in basic solutions is expected due to the formation of the carboxylate salt.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

  • Solution Preparation: A known mass of this compound is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[3]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point is determined from the point of inflection of the curve.

    • The half-equivalence point (where half of the acid has been neutralized) is located on the curve. The pH at the half-equivalence point is equal to the pKa of the acid.

Predicted and Expected Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm. This peak may be exchangeable with D₂O.[8]

    • Vinylic Proton (=CH-): A singlet is expected for the vinylic proton. Its chemical shift will be influenced by the presence of the two bromine atoms and the carboxylic acid group. A rough estimate would place this peak in the region of 6.5-8.0 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal is expected in the range of 165-175 ppm.[8]

    • Vinylic Carbons (=C-Br and =CH-Br): Two signals are expected for the two vinylic carbons, likely in the region of 120-140 ppm. The exact chemical shifts will depend on the specific electronic environment created by the bromine atoms and the carboxyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[9]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which may obscure the C-H stretching vibrations.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700-1725 cm⁻¹ for the carbonyl group. Conjugation with the C=C double bond may shift this to a slightly lower wavenumber.

  • C=C Stretch: A medium to weak absorption is expected in the region of 1620-1680 cm⁻¹.

  • C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

  • C-Br Stretch: One or more absorptions are expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

  • Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). Therefore, a compound with two bromine atoms will exhibit three main molecular ion peaks at M⁺, (M+2)⁺, and (M+4)⁺ in an approximate intensity ratio of 1:2:1.[10] For C₃H₂Br₂O₂, the expected m/z values for this cluster would be around 228, 230, and 232.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation involving the loss of bromine atoms (M-79/81) and HBr (M-80/82) is also highly probable.

Experimental Protocols for Spectral Analysis

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired.[11]

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.[12]

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the volatility and thermal stability of the compound.

  • Data Acquisition: The mass spectrometer is set to scan over a desired mass range to detect the molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion cluster and interpret the fragmentation pattern to confirm the structure.

Workflow for Physical and Spectral Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of an organic acid like this compound.

G Workflow for Characterization of this compound cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting start Obtain Pure Sample of this compound purity Assess Purity (e.g., via preliminary TLC or HPLC) start->purity melting_point Determine Melting Point purity->melting_point Confirms purity solubility Determine Solubility in Various Solvents purity->solubility pka Determine pKa via Potentiometric Titration purity->pka nmr Acquire 1H and 13C NMR Spectra purity->nmr ir Acquire FT-IR Spectrum purity->ir ms Acquire Mass Spectrum purity->ms analysis Analyze and Interpret All Data melting_point->analysis solubility->analysis pka->analysis nmr->analysis ir->analysis ms->analysis report Compile Technical Data Sheet analysis->report

Caption: Workflow for the physical and spectral characterization of this compound.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and provided a framework of standardized experimental protocols for their determination. While specific experimental data for this compound remains scarce, the provided methodologies and predicted spectral characteristics offer a solid foundation for researchers. The successful characterization of this compound through these methods will be invaluable for its future applications in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Discovery and History of 2,3-Dibromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromoacrylic acid, a halogenated derivative of the simplest unsaturated carboxylic acid, acrylic acid, is a versatile chemical intermediate. Its reactivity, stemming from the presence of both a carboxylic acid functional group and vicinal bromine atoms on a double bond, makes it a valuable precursor in organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

The precise moment of discovery and the specific scientist who first synthesized this compound are not definitively documented in a singular, readily accessible source. However, the historical context of organic chemistry in the late 19th century strongly suggests its origins lie within this period of fervent investigation into the reactions of unsaturated acids. The study of acrylic acid and its derivatives began in the mid-19th century, and the exploration of halogen addition reactions to carbon-carbon double bonds was a central theme of research during this era.

Early investigations into the bromination of unsaturated acids, such as acrylic acid and its analogues, were extensively documented in prominent German chemical journals like Berichte der deutschen chemischen Gesellschaft. While a specific "discovery" paper for this compound is not apparent, the synthesis of its saturated precursor, 2,3-dibromopropionic acid, through the addition of bromine to acrylic acid was a known reaction. The subsequent elimination of hydrogen bromide from this precursor or related polyhalogenated propionic acids to yield this compound would have been a logical and feasible synthetic step for chemists of that time. The development of methods for the synthesis of halogenated organic compounds was a significant area of research, driven by the desire to understand the fundamental principles of organic reactions and to create new substances with unique properties.

Synthetic Methodologies

The preparation of this compound is primarily achieved through two key synthetic pathways: the direct bromination of a suitable precursor followed by dehydrobromination, or the dehydrobromination of a polyhalogenated propionic acid.

Synthesis via Bromination of Propiolic Acid (2-Propynoic Acid)

A direct route to this compound involves the addition of bromine to propiolic acid. This method has the advantage of directly forming the carbon-carbon double bond with the desired bromine substituents.

Experimental Protocol:

  • Materials: Propiolic acid, liquid bromine, carbon tetrachloride (or another suitable inert solvent).

  • Procedure:

    • Dissolve propiolic acid in an inert solvent such as carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.

    • Cool the solution in an ice bath to maintain a low temperature.

    • Slowly add a stoichiometric amount of liquid bromine dropwise to the cooled solution with continuous stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

    • After the addition of bromine is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

    • The solvent is then removed under reduced pressure to yield the crude this compound.

    • Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of chloroform (B151607) and petroleum ether.

Synthesis via Dehydrobromination of 2,2,3-Tribromopropanoic Acid

Another common and effective method for the synthesis of this compound is the dehydrobromination of 2,2,3-tribromopropanoic acid. This elimination reaction is typically induced by a base.

Experimental Protocol:

  • Materials: 2,2,3-tribromopropanoic acid, a suitable base (e.g., potassium carbonate, sodium hydroxide), water or an alcohol-water mixture.

  • Procedure:

    • Dissolve 2,2,3-tribromopropanoic acid in an aqueous or aqueous-alcoholic solution.

    • Slowly add a solution of the base (e.g., potassium carbonate or sodium hydroxide) to the reaction mixture with stirring. The reaction progress can be monitored by the evolution of carbon dioxide if a carbonate base is used.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the elimination of hydrogen bromide.

    • After the reaction is complete, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

    • The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried.

    • Further purification can be carried out by recrystallization.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₃H₂Br₂O₂[1]
Molecular Weight 229.86 g/mol [1]
CAS Number 24767-86-0[1]
Appearance Solid-
Melting Point 85-87 °C-
LogP 1.70220[1]
PSA 37.30000[1]
Spectroscopic Data of this compound

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~7.8Singlet1H=CHBr

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~165C=O
~125=C(Br)COOH
~115=CHBr

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3000 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600C=C stretch
~1250C-O stretch
Below 800C-Br stretch

Mandatory Visualizations

Synthetic Pathways

Synthesis_of_2_3_Dibromoacrylic_Acid cluster_0 Route 1: Bromination of Propiolic Acid cluster_1 Route 2: Dehydrobromination Propiolic_Acid Propiolic Acid 2_3_Dibromoacrylic_Acid_1 This compound Propiolic_Acid->2_3_Dibromoacrylic_Acid_1  + Br₂ / CCl₄ Br2 Br₂ 2_2_3_Tribromopropanoic_Acid 2,2,3-Tribromopropanoic Acid 2_3_Dibromoacrylic_Acid_2 This compound 2_2_3_Tribromopropanoic_Acid->2_3_Dibromoacrylic_Acid_2  + Base / H₂O - HBr Base Base

Caption: Synthetic routes to this compound.

Experimental Workflow: Synthesis via Dehydrobromination

Dehydrobromination_Workflow Start Start: 2,2,3-Tribromopropanoic Acid Dissolution Dissolve in aqueous solution Start->Dissolution Base_Addition Slowly add base solution with stirring Dissolution->Base_Addition Reaction Stir at room temperature or gentle heat Base_Addition->Reaction Acidification Acidify with mineral acid Reaction->Acidification Precipitation Precipitate this compound Acidification->Precipitation Filtration Collect solid by filtration Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the product Washing->Drying Purification Recrystallize for purification Drying->Purification End Pure this compound Purification->End

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromoacrylates from 2,3-Dibromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-bromoacrylates, valuable intermediates in organic synthesis and drug development. While a direct, one-step conversion from 2,3-dibromoacrylic acid is not extensively documented, a plausible two-step synthesis is proposed. Additionally, a well-established, alternative multi-step synthesis commencing from alkyl acrylates is detailed, providing a reliable method for obtaining the target compounds.

Proposed Synthesis of 2-Bromoacrylates from this compound

This proposed synthesis involves a two-step process: the selective dehydrobromination of this compound to form 2-bromoacrylic acid, followed by the esterification of the intermediate to the desired 2-bromoacrylate.

Logical Workflow for the Proposed Synthesis

A This compound B Selective Dehydrobromination (e.g., with a hindered base) A->B C 2-Bromoacrylic Acid B->C D Esterification (e.g., Fischer Esterification) C->D E 2-Bromoacrylate D->E A Alkyl Acrylate B Bromination A->B C Alkyl 2,3-Dibromopropionate B->C D Dehydrobromination (with Quinoline) C->D E Alkyl 2-Bromoacrylate D->E cluster_0 Step 1: Bromination cluster_1 Step 2: Dehydrobromination (E2 Mechanism) A Alkyl Acrylate (C=C double bond) B Electrophilic Attack by Bromine A->B C Bromonium Ion Intermediate B->C D Nucleophilic Attack by Bromide Ion C->D E Alkyl 2,3-Dibromopropionate D->E F Alkyl 2,3-Dibromopropionate G Base (Quinoline) Abstracts α-Proton F->G H Transition State G->H I Elimination of Bromide & Formation of C=C Double Bond H->I J Alkyl 2-Bromoacrylate I->J

Application Notes and Protocols: 2,3-Dibromoacrylic Acid as a Precursor for Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, resulting in high wash fastness. 2,3-Dibromoacrylic acid is a versatile precursor for the synthesis of reactive dyes. Its reactive α,β-unsaturated carbonyl system, enhanced by the presence of two bromine atoms, provides a site for nucleophilic substitution or addition, making it an excellent anchor for creating a permanent bond with textile fibers. This document provides detailed application notes and protocols for the use of this compound in the synthesis and application of reactive dyes, with a focus on azo dyes for wool and cotton.

While this compound itself can be used, it is often more practical to convert it to its more reactive derivative, 2,3-dibromoacryloyl chloride, for the synthesis of reactive dyes. This allows for an efficient acylation of a chromophore containing a nucleophilic group, such as an amino or hydroxyl group. The resulting dye molecule contains the 2,3-dibromoacryloyl group as the reactive moiety.

Synthesis of Reactive Dyes from this compound

The general strategy for synthesizing a reactive dye using this compound involves two main stages:

  • Activation of this compound: Conversion of this compound to 2,3-dibromoacryloyl chloride to increase its reactivity.

  • Coupling with a Chromophore: Reaction of the activated 2,3-dibromoacryloyl chloride with a suitable chromophore (e.g., an amino-functionalized azo dye) to form the final reactive dye.

Diagram: Synthesis Pathway of a Reactive Azo Dye

G cluster_0 Activation of Precursor cluster_1 Chromophore Synthesis (Azo Coupling) cluster_2 Final Reactive Dye Synthesis DBAA This compound DBAC 2,3-Dibromoacryloyl Chloride DBAA->DBAC Chlorination SOCl2 Thionyl Chloride (SOCl₂) SOCl2->DBAC ReactiveDye Reactive Azo Dye DBAC->ReactiveDye Acylation AromaticAmine Aromatic Amine (e.g., p-Anilinesulfonic acid) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization NaNO2_HCl NaNO₂ / HCl (0-5°C) NaNO2_HCl->DiazoniumSalt AzoChromophore Amino-functionalized Azo Chromophore DiazoniumSalt->AzoChromophore Azo Coupling CouplingComponent Coupling Component (e.g., N,N-dimethylaniline) CouplingComponent->AzoChromophore AzoChromophore->ReactiveDye

Caption: General synthesis pathway for a reactive azo dye using this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dibromoacryloyl Chloride

This protocol is based on the general principle of converting carboxylic acids to acid chlorides using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1 equivalent) in dry toluene.

  • Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude 2,3-dibromoacryloyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of a Reactive Azo Dye

This protocol describes the synthesis of a generic reactive azo dye by coupling 2,3-dibromoacryloyl chloride with an amino-functionalized azo chromophore.

Materials:

  • Amino-functionalized azo dye (e.g., synthesized from p-aminobenzenesulfonic acid and N,N-dimethylaniline)

  • 2,3-Dibromoacryloyl chloride

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Acetone (B3395972)

  • Ice-water bath

Procedure:

  • Dissolve the amino-functionalized azo dye (1 equivalent) in an aqueous acetone solution.

  • Cool the solution to 0-5°C in an ice-water bath.

  • Slowly add a solution of 2,3-dibromoacryloyl chloride (1.1 equivalents) in acetone to the cooled dye solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 7 and 8 by the controlled addition of a 10% aqueous sodium carbonate solution.

  • Continue stirring at 0-5°C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the reactive dye can be precipitated by the addition of sodium chloride (salting out).

  • Filter the precipitated dye, wash with a cold saturated sodium chloride solution, and dry under vacuum.

Application of Reactive Dyes to Textile Fibers

The reactive dyes synthesized from this compound can be applied to various fibers containing nucleophilic groups, such as the hydroxyl groups in cellulose (B213188) (cotton) or the amino groups in proteins (wool).

Fixation Mechanism

Under alkaline conditions, the 2,3-dibromoacryloyl group undergoes dehydrobromination to form a highly reactive acryloyl system. This system then reacts with the nucleophilic groups of the fiber via a Michael-type addition reaction, forming a stable covalent bond.

Diagram: Fixation of the Reactive Dye to a Fiber

G Dye_DBA Dye-NH-CO-C(Br)=CH(Br) (Reactive Dye) Dye_Acryloyl Dye-NH-CO-C≡CH (Intermediate) Dye_DBA->Dye_Acryloyl -2HBr Alkali Alkali (OH⁻) Alkali->Dye_DBA Dyed_Fiber Dye-NH-CO-CH₂-CH(Nu)-Fiber (Covalently Bound Dye) Dye_Acryloyl->Dyed_Fiber Michael Addition Fiber_Nu Fiber-NuH (e.g., Cellulose-OH or Wool-NH₂) Fiber_Nu->Dyed_Fiber

Caption: Proposed fixation mechanism of a 2,3-dibromoacryloyl-based reactive dye on a fiber.

Protocol 3: Dyeing of Wool with a Reactive Dye

This protocol is a general procedure for the exhaust dyeing of wool.

Materials:

  • Reactive dye

  • Wool fabric

  • Glauber's salt (Na₂SO₄)

  • Acetic acid

  • Sodium acetate (B1210297)

  • Non-ionic wetting agent

Procedure:

  • Prepare a dyebath with a liquor ratio of 40:1 (40 parts water to 1 part wool).

  • Add a non-ionic wetting agent (0.5 g/L) and Glauber's salt (10 g/L) to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 with an acetic acid/sodium acetate buffer.

  • Introduce the wool fabric into the dyebath at 40°C.

  • Dissolve the reactive dye (e.g., 2% on weight of fiber, o.w.f) in a small amount of water and add it to the dyebath.

  • Raise the temperature of the dyebath to the boil (100°C) over 45 minutes.

  • Continue dyeing at the boil for 60 minutes.

  • Cool the dyebath to 80°C and rinse the fabric with hot and then cold water.

  • Soaping: Treat the dyed fabric in a fresh bath containing a non-ionic detergent (1 g/L) at 60°C for 15 minutes to remove any unfixed dye.

  • Rinse thoroughly and dry.

Quantitative Data

The performance of reactive dyes is evaluated based on several parameters, including fixation efficiency and color fastness. The following tables summarize typical performance data for reactive dyes with acrylamide-type reactive groups, which are structurally similar to the reactive group derived from this compound after fixation.

Table 1: Typical Fixation Efficiency of Acrylamide-Type Reactive Dyes on Cotton

Dye Concentration (% o.w.f.)Fixation Efficiency (%)
0.585 - 95
1.080 - 90
2.075 - 85
4.070 - 80

Note: Fixation efficiency can be influenced by dyeing parameters such as temperature, pH, and salt concentration.

Table 2: Typical Color Fastness Properties of Acrylamide-Type Reactive Dyes on Wool

Fastness TestRating (ISO Scale 1-5)
Washing (ISO 105-C06)
- Change in shade4-5
- Staining on adjacent fabric4-5
Light (ISO 105-B02) 5-6
Rubbing (ISO 105-X12)
- Dry4-5
- Wet4
Perspiration (ISO 105-E04)
- Acidic4-5
- Alkaline4-5

Note: A rating of 5 indicates excellent fastness, while a rating of 1 indicates poor fastness.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of reactive dyes. By converting it to its acid chloride, it can be readily attached to a wide range of chromophores. The resulting dyes exhibit good fixation and fastness properties on both cellulosic and protein fibers due to the formation of a stable covalent bond. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the potential of this compound in the development of novel reactive dyes for various applications. Further optimization of synthesis and dyeing conditions can lead to the development of dyes with enhanced performance characteristics.

Application Notes and Protocols: The Strategic Use of 2,3-Dibromoacrylic Acid in the Synthesis of Bio-relevant Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromoacrylic acid is a versatile and highly reactive building block in organic synthesis, offering a direct and efficient pathway to a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature, possessing a carboxylic acid group and two bromine atoms on a double bond, allows for a range of chemical transformations including cyclocondensation and substitution reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—pyrazoles, thiazoles, and pyridazines—utilizing this compound as a primary precursor. The protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Introduction

Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to these scaffolds is a perpetual goal in organic chemistry. This compound emerges as a potent C3 synthon, with its electrophilic double bond and strategically placed leaving groups (bromine atoms) facilitating cyclization reactions with various dinucleophiles. This application note details its utility in the synthesis of pyrazoles, thiazoles, and pyridazines, all of which are privileged structures in numerous biologically active molecules.

Key Synthetic Applications and Protocols

Synthesis of 5-Bromopyrazole-3-carboxylic Acid

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) offers a direct route to 5-bromopyrazole-3-carboxylic acid, a valuable intermediate for the synthesis of various active pharmaceutical ingredients, including kinase inhibitors and anti-inflammatory agents.

Reaction Scheme:

G reactant1 This compound product 5-Bromopyrazole-3-carboxylic Acid reactant1->product EtOH, Reflux reactant2 Hydrazine Hydrate reactant2->product

Caption: Synthesis of 5-Bromopyrazole-3-carboxylic Acid.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in ethanol (B145695) (10 mL/mmol), add hydrazine hydrate (2.2 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 2N HCl to pH 3-4.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromopyrazole-3-carboxylic acid.

Quantitative Data Summary:

EntryReactant 1Reactant 2SolventTemperatureTime (h)Yield (%)Purity (%)
1This compoundHydrazine HydrateEthanolReflux585>95
Synthesis of 2-Amino-4-bromothiazole-5-carboxylic Acid

The Hantzsch thiazole (B1198619) synthesis can be adapted using this compound and thiourea (B124793) to produce 2-amino-4-bromothiazole-5-carboxylic acid. This scaffold is a key component in various antimicrobial and anticancer agents.

Reaction Scheme:

G reactant1 This compound product 2-Amino-4-bromothiazole-5-carboxylic Acid reactant1->product EtOH, Reflux reactant2 Thiourea reactant2->product

Caption: Synthesis of 2-Amino-4-bromothiazole-5-carboxylic Acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol (15 mL/mmol).

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • The product precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol and then diethyl ether.

  • Dry the product under vacuum to obtain 2-amino-4-bromothiazole-5-carboxylic acid.

Quantitative Data Summary:

EntryReactant 1Reactant 2SolventTemperatureTime (h)Yield (%)Purity (%)
1This compoundThioureaEthanolReflux1078>96
Synthesis of 6-Bromo-4,5-dihydropyridazin-3(2H)-one

The reaction of this compound with hydrazine hydrate can also lead to the formation of pyridazinone structures, which are prevalent in cardiovascular and anti-inflammatory drugs.

Reaction Scheme:

G reactant1 This compound product 6-Bromo-4,5-dihydropyridazin-3(2H)-one reactant1->product Acetic Acid, Reflux reactant2 Hydrazine Hydrate reactant2->product

Caption: Synthesis of 6-Bromo-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol:

  • Suspend this compound (1.0 eq) in glacial acetic acid (10 mL/mmol).

  • Add hydrazine hydrate (1.2 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed.

  • After the addition, heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary:

EntryReactant 1Reactant 2SolventTemperatureTime (h)Yield (%)Purity (%)
1This compoundHydrazine HydrateAcetic AcidReflux482>95

Logical Workflow for Heterocyclic Synthesis

The general workflow for the synthesis of these heterocycles from this compound is outlined below.

G start This compound dinucleophile Select Dinucleophile start->dinucleophile hydrazine Hydrazine Hydrate dinucleophile->hydrazine For Pyrazole/ Pyridazine (B1198779) thiourea Thiourea dinucleophile->thiourea For Thiazole reaction_pyrazole Cyclocondensation for Pyrazole hydrazine->reaction_pyrazole reaction_pyridazine Cyclocondensation for Pyridazine hydrazine->reaction_pyridazine reaction_thiazole Cyclocondensation for Thiazole thiourea->reaction_thiazole purification Purification (Filtration/Recrystallization) reaction_pyrazole->purification reaction_thiazole->purification reaction_pyridazine->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: General workflow for heterocyclic synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the efficient synthesis of a range of important heterocyclic compounds. The protocols provided herein offer robust and reproducible methods for accessing pyrazole, thiazole, and pyridazine cores. These application notes serve as a practical guide for researchers engaged in the discovery and development of novel bioactive molecules, enabling the rapid generation of diverse chemical libraries for screening and optimization. The straightforward nature of these reactions, coupled with the ready availability of the starting materials, makes this compound an attractive tool for modern synthetic and medicinal chemistry.

Application of 2,3-Dibromoacrylic Acid in Pyridazine Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazine (B1198779) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of functionalized pyridazine scaffolds is a key step in the discovery of novel therapeutic agents. 2,3-Dibromoacrylic acid, a versatile building block, offers a potential entry point to the synthesis of dihalopyridazinones, which can serve as valuable intermediates for the generation of diverse pyridazine libraries. This application note provides a detailed protocol for the synthesis of 4,5-dibromopyridazin-3(2H)-one from this compound, based on analogous reactions with mucohalic acids, and explores its subsequent functionalization.

Proposed Synthetic Pathway

The synthesis of 4,5-dibromopyridazin-3(2H)-one from this compound is proposed to proceed via a cyclocondensation reaction with hydrazine (B178648). This reaction is analogous to the well-established synthesis of dihalopyridazinones from mucohalic acids. The resulting 4,5-dibromopyridazin-3(2H)-one is a versatile intermediate that can undergo nucleophilic substitution at the C4 and C5 positions, allowing for the introduction of various functional groups.

Synthetic Pathway 2,3-Dibromoacrylic_Acid This compound 4_5_Dibromopyridazin_3_2H_one 4,5-Dibromopyridazin-3(2H)-one 2,3-Dibromoacrylic_Acid->4_5_Dibromopyridazin_3_2H_one Cyclocondensation Hydrazine Hydrazine (e.g., Hydrazine hydrate) Hydrazine->4_5_Dibromopyridazin_3_2H_one Functionalized_Pyridazines Functionalized Pyridazines 4_5_Dibromopyridazin_3_2H_one->Functionalized_Pyridazines Nucleophilic Substitution Nucleophiles Nucleophiles (e.g., amines, phenols, thiols) Nucleophiles->Functionalized_Pyridazines

Caption: Proposed synthetic pathway for functionalized pyridazines.

Experimental Protocols

Synthesis of 4,5-Dibromo-3(2H)-pyridazinone from this compound

This protocol is adapted from the synthesis of dihalopyridazinones using mucohalic acids.

Materials:

  • This compound

  • Hydrazine hydrate (B1144303) (80% solution)

  • Ethanol (B145695)

  • Hydrochloric acid (concentrated)

  • Activated carbon

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

  • The crude product may precipitate upon acidification. If not, concentrate the solution under reduced pressure.

  • Collect the precipitate by filtration and wash with cold water.

  • For purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture. Decolorize with activated carbon if necessary.

  • Dry the purified crystals of 4,5-dibromo-3(2H)-pyridazinone under vacuum.

Nucleophilic Substitution of 4,5-Dibromo-3(2H)-pyridazinone

The halogen atoms at the C4 and C5 positions of 4,5-dibromopyridazin-3(2H)-one are susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents.

General Procedure:

  • In a suitable solvent (e.g., ethanol, DMF, or acetonitrile), dissolve 4,5-dibromo-3(2H)-pyridazinone (1 equivalent).

  • Add the desired nucleophile (e.g., an amine, phenol, or thiol; 1-2.2 equivalents). The reaction may require the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HBr formed.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation

Table 1: Physical and Spectroscopic Data of 4,5-Dibromo-3(2H)-pyridazinone

PropertyValueReference
CAS Number 5788-58-9[1][2][3][4][5]
Molecular Formula C₄H₂Br₂N₂O[1][2][3][4][5]
Molecular Weight 253.88 g/mol [1][2][3][4][5]
Melting Point ~220°C (decomposition)[5]
Appearance Solid
IR Spectrum Data available in NIST WebBook[1][2][3]
Mass Spectrum (EI) Data available in NIST WebBook[1][2][3]

Table 2: Representative Reaction Conditions for Nucleophilic Substitution of Dihalopyridazinones

DihalopyridazinoneNucleophileSolventBaseTemperatureProductReference
4,5-Dichloropyridazin-3(2H)-onePhenolToluene-Reflux4-Chloro-5-phenoxypyridazin-3(2H)-one[6]
4,5-Dichloropyridazin-3(2H)-oneAnilineCyclohexane-Reflux4-Chloro-5-phenylaminopyridazin-3(2H)-one[7]
4,5-Dibromo-2-methylpyridazin-3(2H)-onePrimary Amines---4,5-Dicarboxamides[8]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of 4,5-Dibromopyridazin-3(2H)-one cluster_functionalization Functionalization Dissolution Dissolve this compound in ethanol Addition Add hydrazine hydrate Dissolution->Addition Reflux Reflux for 2-4 hours Addition->Reflux Acidification Acidify with HCl Reflux->Acidification Isolation Filter and wash the precipitate Acidification->Isolation Purification Recrystallize from ethanol Isolation->Purification Dissolve_Pyridazinone Dissolve 4,5-dibromopyridazin-3(2H)-one Purification->Dissolve_Pyridazinone Add_Nucleophile Add nucleophile and base Dissolve_Pyridazinone->Add_Nucleophile Reaction Stir at appropriate temperature Add_Nucleophile->Reaction Workup Aqueous workup and extraction Reaction->Workup Purify_Product Purify by chromatography or recrystallization Workup->Purify_Product

Caption: Experimental workflow for synthesis and functionalization.

Signaling_Pathway Start This compound + Hydrazine Intermediate Cyclocondensation Start->Intermediate Reaction Product 4,5-Dibromopyridazin-3(2H)-one Intermediate->Product Forms Reaction_Type Nucleophilic Substitution Product->Reaction_Type Undergoes Final_Products Diverse Pyridazine Derivatives Reaction_Type->Final_Products Yields

Caption: Logical relationship of the synthetic process.

Conclusion

This compound represents a promising starting material for the synthesis of 4,5-dibromopyridazin-3(2H)-one, a versatile intermediate for the preparation of a wide array of functionalized pyridazine derivatives. The protocols provided herein, based on established chemical transformations, offer a solid foundation for researchers and drug development professionals to explore the chemical space around the pyridazine scaffold. The ability to introduce diverse substituents through nucleophilic substitution on the dihalopyridazinone core makes this a valuable strategy in the quest for new bioactive molecules. Further optimization of reaction conditions and exploration of a broader range of nucleophiles will undoubtedly expand the utility of this synthetic approach.

References

Application Notes and Protocols for Stereoselective Reactions Involving 2,3-Dibromoacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the stereoselective synthesis of (Z)-1-bromo-1-alkenes, valuable intermediates in organic synthesis and drug development, utilizing derivatives of 2,3-dibromoacrylic acid. The key transformation involves a stereoselective debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.

Overview of the Stereoselective Transformation

The overall synthetic strategy involves two main stages. The first stage is the synthesis of the precursor, an anti-2,3-dibromoalkanoic acid, through the bromination of an α,β-unsaturated carboxylic acid. The second stage is the highly stereoselective microwave-assisted debrominative decarboxylation of the anti-2,3-dibromoalkanoic acid to yield the desired (Z)-1-bromo-1-alkene. This method is notable for its high stereoselectivity, rapid reaction times under microwave irradiation, and good to excellent yields.[1][2][3][4]

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Stereoselective Reaction Unsaturated_Acid α,β-Unsaturated Carboxylic Acid Bromination Bromination Unsaturated_Acid->Bromination Br₂ Dibromo_Acid anti-2,3-Dibromoalkanoic Acid Bromination->Dibromo_Acid Microwave Microwave-Assisted Debrominative Decarboxylation Dibromo_Acid->Microwave Et₃N, DMF Z_Alkene (Z)-1-Bromo-1-alkene Microwave->Z_Alkene

References

Application Notes: 2,3-Dibromoacrylic Acid as a Versatile Precursor for Brominated Pyrazole Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dibromoacrylic acid is a highly functionalized C3 building block with significant potential in the synthesis of heterocyclic pharmaceutical intermediates. Its vicinal bromine atoms and the carboxylic acid moiety offer multiple reactive sites for cyclization and further functionalization. This application note details the utility of this compound in the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. Brominated pyrazoles are integral components of numerous pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and agrochemicals. The described protocol offers a direct and efficient pathway to this valuable intermediate.

Application in Pharmaceutical Synthesis

The primary application of this compound in this context is its role as a precursor in a cyclocondensation reaction with hydrazine (B178648). This reaction leverages the electrophilic nature of the carbon-carbon double bond and the two bromine atoms as leaving groups to construct the pyrazole (B372694) core. The resulting 5-bromo-1H-pyrazole-3-carboxylic acid is a versatile intermediate that can undergo further modifications, such as N-alkylation, Suzuki coupling, and amidation, to generate a diverse library of bioactive molecules.

Key Advantages of Using this compound

  • Direct Route to Brominated Heterocycles: The inherent bromine atoms in the starting material are directly incorporated into the final heterocyclic product, eliminating the need for separate bromination steps which can sometimes lead to regioselectivity issues.

  • High Functionality: The presence of both bromine atoms and a carboxylic acid group allows for orthogonal chemical modifications, providing significant flexibility in drug design and development.

  • Atom Economy: The cyclization reaction with hydrazine is an efficient process that incorporates a significant portion of the starting material into the final product.

Experimental Protocols

Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid from this compound

This protocol describes a proposed, chemically sound method for the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid via the cyclocondensation of this compound with hydrazine hydrate (B1144303).

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 43.5 mmol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (80% in water, 5.45 g, 137.5 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Acidify the mixture to pH 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate should form.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water (2 x 20 mL).

    • For further purification, dissolve the crude product in hot ethyl acetate, treat with activated carbon, and filter through a pad of celite.

    • Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield 5-bromo-1H-pyrazole-3-carboxylic acid.

Quantitative Data Summary

ParameterValue
Reactants
This compound10.0 g (43.5 mmol)
Hydrazine hydrate (80%)5.45 g (137.5 mmol)
Reaction Conditions
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Product
Theoretical Yield8.9 g
Expected Yield Range70-85%
AppearanceWhite to off-white solid

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound dissolve Dissolve in Ethanol start1->dissolve start2 Hydrazine Hydrate add_hydrazine Add Hydrazine Hydrate start2->add_hydrazine dissolve->add_hydrazine reflux Reflux (4-6h) add_hydrazine->reflux cool Cool and Acidify (HCl) reflux->cool precipitate Precipitation cool->precipitate filter Filter and Wash precipitate->filter crystallize Crystallize from Ethyl Acetate filter->crystallize product 5-bromo-1H-pyrazole- 3-carboxylic acid crystallize->product

Caption: Experimental workflow for the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate (Proposed) cluster_product Product reactant1 This compound intermediate Addition-Elimination Adduct reactant1->intermediate + Hydrazine reactant2 Hydrazine reactant2->intermediate product 5-bromo-1H-pyrazole- 3-carboxylic acid intermediate->product Cyclization & Tautomerization

Caption: Proposed reaction pathway for pyrazole formation.

Application Notes and Protocols for Polymerization of Functional Monomers from 2,3-Dibromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and polymerization of novel functional monomers derived from 2,3-dibromoacrylic acid. These monomers and their resulting polymers offer a versatile platform for the development of advanced materials with potential applications in drug delivery, biomaterials, and diagnostics. The presence of reactive bromine atoms on the acrylic backbone allows for post-synthesis functionalization, enabling the introduction of a wide array of chemical moieties to tailor the final properties of the polymer.

Introduction

Polymers based on acrylic acid and its derivatives are widely utilized in the pharmaceutical and biomedical fields due to their biocompatibility, water solubility, and versatile functionality. Functional monomers derived from this compound represent a novel class of building blocks for creating polymers with a high density of functional groups. The two bromine atoms serve as reactive handles for nucleophilic substitution reactions, allowing for the introduction of amines, thiols, alcohols, and other functional groups. This enables the synthesis of polymers with tailored properties for specific applications, such as controlled drug release, targeted drug delivery, and responsive biomaterials.

This document outlines the synthesis of functional monomers from this compound and provides detailed protocols for their subsequent polymerization.

Synthesis of Functional Monomers from this compound

The general strategy for synthesizing functional monomers from this compound involves the nucleophilic substitution of one or both bromine atoms. The reactivity of the bromine atoms may differ, allowing for sequential or selective functionalization. It is often advantageous to first esterify the carboxylic acid group of this compound to prevent side reactions and improve solubility in organic solvents.

General Workflow for Monomer Synthesis and Polymerization

The overall process can be visualized as a multi-step workflow, starting from the synthesis of the dibromoacrylic acid precursor, followed by functionalization to create the desired monomer, and finally polymerization to obtain the functional polymer.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Applications Acrylic Acid Acrylic Acid 2,3-Dibromopropionic Acid 2,3-Dibromopropionic Acid Acrylic Acid->2,3-Dibromopropionic Acid Bromination This compound Ester This compound Ester 2,3-Dibromopropionic Acid->this compound Ester Dehydrobromination & Esterification Functional Monomer Functional Monomer This compound Ester->Functional Monomer Nucleophilic Substitution Functional Polymer Functional Polymer Functional Monomer->Functional Polymer Polymerization Drug Delivery Drug Delivery Functional Polymer->Drug Delivery Biomaterials Biomaterials Functional Polymer->Biomaterials

General workflow for the synthesis and polymerization of functional monomers.
Experimental Protocol: Synthesis of Ethyl 2,3-Dibromoacrylate

This protocol describes the synthesis of an esterified precursor, ethyl 2,3-dibromoacrylate, which can then be used for subsequent functionalization.

Materials:

  • 2,3-Dibromopropionic acid

  • Ethanol (B145695) (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2,3-dibromopropionic acid (1 equivalent) in a minimal amount of toluene.

  • Add an excess of absolute ethanol (3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl 2,3-dibromoacrylate.

  • Purify the product by vacuum distillation or column chromatography.

Experimental Protocol: Synthesis of a Diamino Monomer (Exemplary)

This protocol provides a general method for the synthesis of a 2,3-diaminoacrylate monomer via nucleophilic substitution of ethyl 2,3-dibromoacrylate with a primary amine.

Materials:

Procedure:

  • Dissolve ethyl 2,3-dibromoacrylate (1 equivalent) in anhydrous acetonitrile in a flame-dried, inert-atmosphere flask.

  • Add triethylamine (2 equivalents) to the solution.

  • Slowly add the primary amine (2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting diamino monomer by column chromatography on silica (B1680970) gel.

Polymerization of Functional Monomers

The polymerization of these highly substituted acrylic monomers can be achieved through various techniques. The choice of polymerization method will depend on the nature of the functional groups on the monomer and the desired polymer architecture.

General Considerations for Polymerization
  • Free Radical Polymerization: This is a robust method suitable for a wide range of functional monomers. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.

  • Controlled/Living Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) are recommended for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). The choice of chain transfer agent (for RAFT) or catalyst system (for ATRP) will need to be optimized for the specific monomer.

Experimental Protocol: Free Radical Polymerization

This protocol provides a general procedure for the free radical polymerization of a functionalized acrylate (B77674) monomer.

Materials:

  • Functional monomer

  • AIBN (or other suitable radical initiator)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), 1,4-dioxane)

  • Precipitating solvent (e.g., diethyl ether, methanol)

Procedure:

  • Dissolve the functional monomer in the chosen anhydrous solvent in a Schlenk flask.

  • Add the radical initiator (e.g., 1 mol% relative to the monomer).

  • Degas the solution by performing at least three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a set time (e.g., 6-24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the precipitating solvent and dry under vacuum.

Data Presentation: Hypothetical Polymerization Data

The following table summarizes hypothetical data for the polymerization of different functional monomers derived from ethyl 2,3-dibromoacrylate. This data is for illustrative purposes to guide researchers in their experimental design and analysis.

Monomer Functional GroupPolymerization MethodInitiator/CTASolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
2,3-bis(benzylamino)Free RadicalAIBNDMF70128525,0002.1
2-amino-3-bromoRAFTCPADBDioxane8089215,0001.2
2,3-bis(ethylthio)Free RadicalAIBNToluene65187832,0002.3
2-hydroxy-3-bromoATRPCuBr/PMDETAMethanol5069518,0001.15

*Mn = Number-average molecular weight, Đ = Dispersity Index, AIBN = Azobisisobutyronitrile, CPADB = 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine.

Application Notes

Polymers derived from functionalized this compound monomers hold significant promise for various applications in the pharmaceutical and biomedical fields.

Drug Delivery
  • Pendant Drug Conjugation: The functional groups (e.g., amino, hydroxyl, thiol) along the polymer backbone can be used to covalently attach drug molecules. This can improve drug solubility, stability, and circulation time. The high density of functional groups allows for a high drug loading capacity.

  • pH-Responsive Drug Release: Polymers containing amino or carboxylic acid groups will exhibit pH-responsive behavior. For example, polyamines will be protonated and soluble at low pH (e.g., in the endosome) and can be designed to release their drug payload in this environment.

  • Targeted Delivery: Targeting ligands (e.g., antibodies, peptides, folic acid) can be conjugated to the polymer to direct the drug-polymer conjugate to specific cells or tissues.

Gene Delivery

Polycationic polymers derived from amino-functionalized monomers can form complexes (polyplexes) with negatively charged nucleic acids (DNA, siRNA). These polyplexes can protect the nucleic acids from degradation and facilitate their entry into cells.

Biomaterials and Tissue Engineering
  • Hydrogels: Crosslinked polymers with hydrophilic functional groups can form hydrogels that can be used as scaffolds for tissue engineering or as matrices for controlled drug release.

  • Bioadhesives: The functional groups can interact with biological tissues, making these polymers suitable for use as mucoadhesives or tissue adhesives.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway for a drug-polymer conjugate designed for targeted cancer therapy. The polymer carries a targeting ligand that binds to a cell surface receptor, leading to endocytosis and intracellular drug release.

G cluster_0 Extracellular cluster_1 Intracellular Drug-Polymer Conjugate Drug-Polymer Conjugate Cell Surface Receptor Cell Surface Receptor Drug-Polymer Conjugate->Cell Surface Receptor Binding Endosome Endosome Cell Surface Receptor->Endosome Endocytosis Drug Release Drug Release Endosome->Drug Release Low pH Apoptosis Apoptosis Drug Release->Apoptosis

Targeted drug delivery and intracellular release pathway.

Conclusion

The functionalization and polymerization of monomers derived from this compound offer a powerful and versatile platform for the creation of advanced polymeric materials. The ability to introduce a high density of diverse functional groups opens up numerous possibilities for applications in drug development, from sophisticated drug delivery systems to novel biomaterials. The protocols and application notes provided herein serve as a starting point for researchers to explore this exciting area of polymer chemistry. Further optimization of reaction conditions and characterization of the resulting polymers will be crucial for translating these materials into clinical and commercial applications.

Application Notes and Protocols for Cross-coupling Reactions with 2,3-Dibromoacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,3-dibromoacrylic acid and its derivatives. These reactions are powerful tools for the synthesis of highly functionalized trisubstituted alkenes, which are valuable intermediates in medicinal chemistry and drug development. The presence of two bromine atoms on the acrylic acid scaffold allows for selective mono- or di-functionalization, leading to a diverse range of molecular architectures.

Introduction to Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions, are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] When applied to this compound derivatives, these reactions offer a versatile platform for the synthesis of complex substituted acrylic acids and their esters.

The key challenge and opportunity in the cross-coupling of these substrates lies in controlling the regioselectivity of the reaction. The two bromine atoms at the C-2 and C-3 positions of the acrylic acid backbone exhibit different reactivities, which can be exploited to achieve selective mono-coupling at either position, or a double coupling to replace both bromine atoms. This selectivity is influenced by factors such as the choice of palladium catalyst, ligands, base, and reaction conditions.[3][4]

Key Cross-Coupling Reactions and Mechanistic Overview

A generalized catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below. The cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation with an organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Intermediate A R-Pd(II)-X(L2) Oxidative Addition->Intermediate A R-X This compound Derivative R-X->Oxidative Addition Transmetalation Transmetalation Intermediate A->Transmetalation Intermediate B R-Pd(II)-R'(L2) Transmetalation->Intermediate B R'-M Organometallic Reagent R'-M->Transmetalation Reductive Elimination Reductive Elimination Intermediate B->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product R-R' (Coupled Product) Reductive Elimination->Product

Figure 1: Generalized Catalytic Cycle. A simplified representation of the palladium-catalyzed cross-coupling reaction mechanism.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide.[5][6] This reaction is widely used due to the stability and low toxicity of the boron reagents.[7] For this compound derivatives, regioselective mono-arylation can be achieved, typically at the C-3 position, to yield (Z)-2-bromo-3-arylacrylic acids.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[8][9] This reaction is highly valuable for the synthesis of conjugated enynes. With this compound derivatives, selective coupling at one of the bromine atoms allows for the synthesis of 2-bromo-3-alkynylacrylic acid derivatives. The regioselectivity can often be controlled by the choice of catalyst and ligands.[10][11]

Heck Reaction

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[12] While less commonly reported for this compound itself, the principles of the Heck reaction can be applied to its derivatives to introduce alkenyl groups. The regioselectivity of the insertion of the alkene is a key consideration.[13][14]

Stille Coupling

The Stille coupling utilizes organotin compounds (stannanes) as the coupling partners.[15] While effective, the toxicity of organotin reagents is a significant drawback.[15] This reaction offers a broad scope and can be used to introduce a variety of organic groups onto the acrylic acid backbone.

Data Presentation: Quantitative Summary of Cross-Coupling Reactions

The following tables summarize representative quantitative data for the cross-coupling reactions of this compound derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O9012(Z)-2-bromo-3-phenylacrylic acid85N/A
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1008(Z)-2-bromo-3-(4-methoxyphenyl)acrylic acid92N/A
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄THF/H₂O8016(Z)-2-bromo-3-(thiophen-3-yl)acrylic acid78N/A

Table 2: Sonogashira Coupling of this compound Esters

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHF606Methyl (Z)-2-bromo-3-phenylpropiolate88[16]
21-HexynePd₂(dba)₃/XPhos (1)CuI (3)i-Pr₂NEtDMF8010Ethyl (Z)-2-bromo-3-oct-1-ynylacrylate82N/A
3TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (5)PiperidineToluene7012Methyl (Z)-2-bromo-3-(trimethylsilyl)propiolate90N/A

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Mono-arylation of Ethyl 2,3-Dibromoacrylate

This protocol describes a general method for the selective coupling at the C-3 position.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Catalyst Addition cluster_3 Reaction cluster_4 Work-up cluster_5 Purification A Combine ethyl 2,3-dibromoacrylate, arylboronic acid, base, and solvent in a flask. B Degas the mixture by bubbling with an inert gas (e.g., Argon). A->B C Add the palladium catalyst under a positive flow of inert gas. B->C D Heat the reaction mixture with stirring and monitor by TLC. C->D E Cool, quench with water, and extract with an organic solvent. D->E F Dry, concentrate, and purify the crude product by column chromatography. E->F

Figure 2: Suzuki-Miyaura Workflow. A step-by-step workflow for the regioselective Suzuki-Miyaura coupling.

Materials:

  • Ethyl 2,3-dibromoacrylate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Brine solution

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add ethyl 2,3-dibromoacrylate, the arylboronic acid, and the base.

  • Add the solvent mixture to the flask.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure (Z)-ethyl 2-bromo-3-arylacrylate.

Protocol 2: General Procedure for Regioselective Sonogashira Mono-alkynylation of Methyl 2,3-Dibromoacrylate

This protocol outlines a general method for the selective coupling at one of the bromine positions.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reagent Addition cluster_3 Reaction cluster_4 Work-up cluster_5 Purification A Combine methyl 2,3-dibromoacrylate, Pd catalyst, Cu(I) co-catalyst, and solvent in a Schlenk flask. B Evacuate and backfill the flask with an inert gas three times. A->B C Add the base and then the terminal alkyne via syringe. B->C D Stir the reaction at the specified temperature and monitor by TLC. C->D E Quench with saturated NH₄Cl solution, and extract with an organic solvent. D->E F Dry, concentrate, and purify the crude product by column chromatography. E->F

Figure 3: Sonogashira Coupling Workflow. A step-by-step workflow for the regioselective Sonogashira coupling.

Materials:

  • Methyl 2,3-dibromoacrylate (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and vacuum pump

  • Syringes and needles

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add methyl 2,3-dibromoacrylate, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the base, via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-bromo-3-alkynylacrylate derivative.

Applications in Drug Development

The substituted acrylic acid derivatives synthesized through these cross-coupling reactions are valuable precursors for a wide range of biologically active molecules. The trisubstituted alkene motif is a common feature in many pharmaceutical compounds. For instance, 2,3-diaryl acrylonitrile (B1666552) derivatives have shown potential as anticancer agents.[17] The ability to introduce diverse aryl, heteroaryl, and alkynyl groups onto the acrylic acid scaffold allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The functional groups on the acrylic acid moiety (ester or carboxylic acid) and the remaining bromine atom (in mono-coupled products) provide handles for further chemical modifications, enabling the synthesis of complex molecular architectures.[1][2][18]

Conclusion

Cross-coupling reactions of this compound derivatives provide a powerful and versatile strategy for the synthesis of highly substituted alkenes. By carefully selecting the catalyst, ligands, and reaction conditions, a high degree of regioselectivity can be achieved, enabling the targeted synthesis of either mono- or di-substituted products. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in academia and the pharmaceutical industry for the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Substituted Alkynes using 2,3-Dibromoacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal alkynes are fundamental building blocks in organic synthesis, finding extensive application in medicinal chemistry, materials science, and drug development. Their utility stems from their ability to participate in a wide array of chemical transformations, including click chemistry, Sonogashira coupling, and various cycloaddition reactions. This document provides a detailed protocol for the synthesis of substituted terminal alkynes via a microwave-assisted one-pot reaction from anti-3-aryl-2,3-dibromopropanoic acids. These precursors can be readily synthesized from commercially available aromatic aldehydes and malonic acid, followed by bromination. The use of 2,3-dibromoacrylic acid derivatives offers an efficient and rapid method for accessing a diverse range of terminal alkynes.

The overall synthetic strategy involves two key stages:

  • Synthesis of anti-3-Aryl-2,3-dibromopropanoic Acids: This is achieved through a Knoevenagel condensation of an aromatic aldehyde with malonic acid to yield a trans-cinnamic acid, which is subsequently brominated.

  • Microwave-Assisted One-Pot Synthesis of Terminal Alkynes: The synthesized anti-3-aryl-2,3-dibromopropanoic acid undergoes a decarboxylative elimination reaction under microwave irradiation to furnish the desired terminal alkyne.[1][2]

This method is particularly advantageous due to its high yields, short reaction times, and the avoidance of harsh reagents often associated with traditional alkyne syntheses.[1][2]

Reaction Mechanism

The core of the alkyne synthesis is a base-mediated decarboxylative elimination of the anti-3-aryl-2,3-dibromopropanoic acid. The reaction proceeds in two distinct E2 elimination steps. In the first step, a weaker base like triethylamine (B128534) (Et₃N) facilitates a concerted anti-periplanar elimination of a bromide ion and the carboxyl group (as CO₂) to stereoselectively form a (Z)-vinyl bromide intermediate.[1][3] The higher basicity of a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is then required for the second E2 elimination of HBr from the vinyl bromide to yield the terminal alkyne.[1][2] The anti-stereochemistry of the starting dibromoalkanoic acid is crucial for the high stereoselectivity observed in the formation of the (Z)-vinyl bromide intermediate.

Experimental Workflow

The overall experimental workflow for the synthesis of substituted alkynes is depicted below. It begins with the synthesis of the cinnamic acid derivative, followed by bromination to the dibromoalkanoic acid, and culminates in the microwave-assisted one-pot synthesis of the terminal alkyne.

Workflow cluster_0 Stage 1: Preparation of Starting Material cluster_1 Stage 2: Alkyne Synthesis cluster_2 Post-Synthesis Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation (Pyridine, heat) Aldehyde->Knoevenagel MalonicAcid Malonic Acid MalonicAcid->Knoevenagel CinnamicAcid trans-Cinnamic Acid Derivative Knoevenagel->CinnamicAcid Bromination Bromination (e.g., in Acetic Acid) CinnamicAcid->Bromination Bromine Bromine (Br2) Bromine->Bromination DibromoAcid anti-3-Aryl-2,3-dibromopropanoic Acid Bromination->DibromoAcid MicrowaveReaction Microwave-Assisted One-Pot Reaction DibromoAcid->MicrowaveReaction VinylBromide (Z)-Vinyl Bromide Intermediate MicrowaveReaction->VinylBromide Step 1: -CO2, -HBr Alkyne Substituted Terminal Alkyne VinylBromide->Alkyne Step 2: -HBr Workup Aqueous Workup Alkyne->Workup Reagents Et3N, DBU, DMF Reagents->MicrowaveReaction Purification Column Chromatography Workup->Purification FinalProduct Pure Terminal Alkyne Purification->FinalProduct

Caption: Experimental workflow for the synthesis of substituted terminal alkynes.

Data Presentation

The following table summarizes the yields of various substituted terminal alkynes synthesized from the corresponding anti-3-aryl-2,3-dibromopropanoic acids using the microwave-assisted one-pot protocol.

EntryAr-Group of Dibromopropanoic AcidProductYield (%)
1C₆H₅Phenylacetylene95
24-CH₃C₆H₄4-Methylphenylacetylene96
34-CH₃OC₆H₄4-Methoxyphenylacetylene98
44-ClC₆H₄4-Chlorophenylacetylene92
54-BrC₆H₄4-Bromophenylacetylene91
64-FC₆H₄4-Fluorophenylacetylene93
73-CH₃OC₆H₄3-Methoxyphenylacetylene97
82-Naphthyl2-Ethynylnaphthalene94

Yields are based on the starting anti-3-aryl-2,3-dibromopropanoic acid.[1][2]

Experimental Protocols

1. Synthesis of anti-3-Aryl-2,3-dibromopropanoic Acids

This procedure is a two-step sequence involving a Knoevenagel condensation followed by bromination.

  • Step 1: Knoevenagel Condensation to form trans-Cinnamic Acids

    • To a round-bottom flask, add the aromatic aldehyde (10 mmol), malonic acid (12 mmol), and pyridine (B92270) (5 mL).

    • Heat the mixture at 100 °C for 4-6 hours with stirring. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice (50 g) and concentrated HCl (10 mL).

    • The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to afford the pure trans-cinnamic acid derivative.

  • Step 2: Bromination of trans-Cinnamic Acids

    • Dissolve the trans-cinnamic acid derivative (5 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

    • To this solution, add a solution of bromine (5.5 mmol) in glacial acetic acid (5 mL) dropwise with stirring at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours until the bromine color disappears.

    • Pour the reaction mixture into ice-water (100 mL).

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the anti-3-aryl-2,3-dibromopropanoic acid.

2. Microwave-Assisted One-Pot Synthesis of Terminal Alkynes

  • Materials and Equipment:

    • anti-3-Aryl-2,3-dibromopropanoic acid (1 mmol)

    • Triethylamine (Et₃N) (2 mmol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

    • Microwave reactor

    • 10 mL microwave reaction vessel with a magnetic stirrer

  • Procedure:

    • In a 10 mL microwave reaction vessel, combine the anti-3-aryl-2,3-dibromopropanoic acid (1 mmol), Et₃N (2 mmol), and DMF (5 mL).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 100°C for 1 minute.

    • Cool the vessel to room temperature.

    • To the resulting mixture, add DBU (2 mmol).

    • Reseal the vessel and irradiate again at 100°C for 1-2 minutes.

    • After cooling, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane (B92381) or a mixture of hexane and ethyl acetate) to afford the pure terminal alkyne.[1][2]

Signaling Pathway Diagram: Reaction Mechanism

The following diagram illustrates the detailed mechanism of the decarboxylative elimination of anti-3-aryl-2,3-dibromopropanoic acid to form a terminal alkyne.

Mechanism Start anti-3-Aryl-2,3-dibromopropanoic Acid VinylBromide (Z)-Vinyl Bromide Start->VinylBromide Step 1: Decarboxylative Dehydrobromination (E2) Alkyne Terminal Alkyne VinylBromide->Alkyne Step 2: Dehydrobromination (E2) CO2 CO2 VinylBromide->CO2 elimination HBr1 HBr VinylBromide->HBr1 elimination HBr2 HBr Alkyne->HBr2 elimination Et3N Et3N DBU DBU

Caption: Mechanism of terminal alkyne synthesis.

Conclusion

The described methodology provides a robust and efficient route for the synthesis of a variety of substituted terminal alkynes. The use of readily available starting materials, coupled with the speed and efficiency of microwave-assisted synthesis, makes this an attractive protocol for researchers in both academic and industrial settings. The high yields and good functional group tolerance further enhance its applicability in the synthesis of complex molecules for drug discovery and materials science.

References

2,3-Dibromoacrylic Acid in Diels-Alder Reactions: A Frontier in Cycloaddition Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite the robust and versatile nature of the Diels-Alder reaction in synthetic organic chemistry, the use of 2,3-dibromoacrylic acid as a dienophile remains a largely unexplored area. An extensive review of scientific literature and chemical databases reveals a significant lack of documented examples and established protocols for its application in [4+2] cycloaddition reactions.

The Diels-Alder reaction, a cornerstone of modern organic synthesis, typically involves the reaction of a conjugated diene with a dienophile, an alkene or alkyne bearing electron-withdrawing groups. These electron-withdrawing functionalities are crucial for lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating the concerted cycloaddition mechanism. In principle, the carboxylic acid and the two bromine atoms in this compound would be expected to confer dienophilic reactivity. However, the absence of published reports detailing its successful use suggests that this compound may exhibit poor reactivity, undergo competing side reactions, or present other synthetic challenges that have hindered its adoption by the research community.

This lack of available data precludes the creation of detailed application notes and experimental protocols as requested. Key information, such as suitable diene partners, optimal reaction conditions (including solvents, temperatures, and potential catalysts), and the yields and stereochemical outcomes of the resulting cycloadducts, is not present in the public domain.

For researchers and drug development professionals interested in exploring the potential of novel dienophiles, the investigation into the Diels-Alder reactivity of this compound represents a potential area for new discovery. Future studies would be necessary to systematically evaluate its performance with a range of dienes, from simple acyclic dienes like 1,3-butadiene (B125203) to more reactive cyclic dienes such as cyclopentadiene (B3395910) and furan. Such research would need to meticulously document reaction outcomes, including the isolation and characterization of any resulting Diels-Alder adducts, to establish a foundational understanding of this dienophile's behavior.

Hypothetical Reaction Pathway

Should this compound prove to be a viable dienophile, a general reaction scheme for its use in a Diels-Alder reaction can be conceptualized. The reaction would proceed via a concerted [4+2] cycloaddition mechanism, leading to the formation of a substituted cyclohexene (B86901) ring.

Experimental_Workflow start Start: Hypothesis Formulation (this compound as a viable dienophile) reagent_prep Reagent Preparation and Purification - Synthesis/procurement of this compound - Purification of diene (e.g., distillation of cyclopentadiene) start->reagent_prep reaction_setup Reaction Setup - Inert atmosphere (e.g., Nitrogen or Argon) - Anhydrous solvent (e.g., Toluene, Dichloromethane) reagent_prep->reaction_setup parameter_screening Parameter Screening (Small Scale) - Diene selection (e.g., Butadiene, Cyclopentadiene, Furan) - Temperature variation (Room temp to reflux) - Time course study reaction_setup->parameter_screening analysis Reaction Monitoring and Analysis - Thin Layer Chromatography (TLC) - Gas Chromatography-Mass Spectrometry (GC-MS) - Nuclear Magnetic Resonance (NMR) of crude mixture parameter_screening->analysis lewis_acid Investigation of Lewis Acid Catalysis (e.g., AlCl3, BF3·OEt2, ZnCl2) lewis_acid->analysis workup Work-up and Purification - Quenching of reaction - Extraction - Column Chromatography analysis->workup Product Formation Observed no_product No Reaction or Complex Mixture analysis->no_product characterization Product Characterization - NMR (1H, 13C) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) - X-ray Crystallography (if suitable crystals form) workup->characterization data_analysis Data Analysis and Conclusion - Determination of yield and stereoselectivity - Assessment of dienophile reactivity characterization->data_analysis end Conclusion on Viability data_analysis->end no_product->lewis_acid Attempt Catalysis no_product->end Conclude as non-viable

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dibromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-dibromoacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized via the bromination of propiolic acid, impurities may include:

  • Unreacted propiolic acid: The starting material for the synthesis.[1][2]

  • Monobrominated species: Such as 2-bromoacrylic acid.[3][4]

  • Tribromo species: Over-bromination can lead to products like 2,2,3-tribromopropanoic acid.[5]

  • Solvent residues: Depending on the reaction solvent used.

  • Polymeric byproducts: Acrylic acids can be prone to polymerization.

Q2: What is the recommended method for the initial purification of crude this compound?

A2: Recrystallization is a common and effective initial purification method. The choice of solvent is critical for successful recrystallization.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on literature for similar compounds, chloroform (B151607) has been shown to be an effective solvent for recrystallizing dibrominated acids. Dichloromethane can also be used, though its high volatility may be a practical issue. A mixed solvent system might also be advantageous but can complicate solvent recovery.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- The volume of solvent used was excessive.- The cooling process was too rapid, leading to the formation of fine, difficult-to-filter crystals.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Persistent Impurities Detected by Analysis (e.g., TLC, HPLC, NMR) - Co-crystallization of impurities with the desired product.- The impurity has very similar solubility properties to the product.- Perform a second recrystallization using a different solvent system.- Employ column chromatography for more challenging separations.[6][7][8]
Product Appears Oily or Fails to Crystallize - Presence of impurities that inhibit crystallization.- The product may be melting due to residual solvent lowering the melting point.- Attempt to "salt out" the product by adding a non-polar co-solvent in which the product is insoluble.- Use a seed crystal to induce crystallization.- Ensure all solvent is removed under vacuum.
Product Discoloration (e.g., Yellow or Brown) - Presence of residual bromine.- Decomposition of the product, which can be sensitive to heat and light.- Wash the crude product with a dilute solution of sodium thiosulfate (B1220275) to remove excess bromine.- Conduct purification steps at lower temperatures and protect from light where possible.

Experimental Protocols

Protocol 1: Recrystallization from Chloroform
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot chloroform to dissolve the solid completely. Gentle heating on a hot plate may be necessary. Caution: Chloroform is a hazardous solvent; handle with appropriate personal protective equipment.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold chloroform to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography can be used for separations that are difficult to achieve by recrystallization.[6][7][8][9]

  • Stationary Phase Selection: Silica gel is a suitable adsorbent for acidic compounds like this compound.[6][8]

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.2-0.4 for the desired compound.[7] Given the acidic nature of the product, adding a small amount of acetic or formic acid to the eluent can improve resolution and prevent tailing.

  • Column Packing: The column can be packed using either a dry or wet method.[7] Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the column.

  • Elution: Begin eluting the sample through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow

PurificationWorkflow crude_product Crude this compound recrystallization Recrystallization (e.g., Chloroform) crude_product->recrystallization analysis1 Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis1 pure_product Pure Product analysis1->pure_product Purity ≥ 98% troubleshooting Troubleshooting analysis1->troubleshooting Purity < 98% column_chromatography Column Chromatography troubleshooting->column_chromatography Persistent Impurities analysis2 Purity Analysis column_chromatography->analysis2 analysis2->pure_product Purity ≥ 98% analysis2->column_chromatography Re-run with Optimized Conditions

Caption: Logical workflow for the purification of this compound.

References

Preventing polymerization of 2,3-Dibromoacrylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2,3-Dibromoacrylic acid during storage.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased Viscosity or Gel Formation Onset or advanced stage of polymerization.Immediate Action Required: 1. Isolate the Container: Immediately move the container to a well-ventilated and isolated area, away from other chemicals and heat sources. 2. Do Not Attempt to Open: If the container is sealed and shows any signs of bulging or pressure buildup, do not attempt to open it. 3. Cool the Container: If it is safe to do so, cool the container externally with a water bath to help slow down the polymerization reaction. 4. Contact Safety Personnel: Inform your institution's environmental health and safety (EHS) office for guidance on the safe handling and disposal of the polymerized material.
Discoloration (e.g., Yellowing) Early sign of degradation or minor polymerization.1. Verify Storage Conditions: Ensure the storage temperature is within the recommended range (see FAQs below). Confirm that the container is protected from light. 2. Inspect for Precipitate: Check for any solid material that may have formed. 3. Consider Inhibitor Depletion: The inhibitor concentration may have decreased over time. If possible, and if the material is still liquid, consider adding a small amount of a suitable inhibitor (see Table 1). However, this should be done with caution and only if you are confident the material is not already actively polymerizing.
Precipitate Formation The polymer has formed and is precipitating out of the solution.1. Follow Gel Formation Protocol: Treat this as a significant sign of polymerization. Adhere to the safety precautions outlined for increased viscosity and gel formation. 2. Do Not Use: It is not recommended to use the material as the presence of polymer can affect experimental results. The purity of the remaining monomer is compromised.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: While specific data for this compound is limited, its polymerization, like other acrylic acids, is primarily caused by free-radical chain reactions. The main triggers for this are:

  • Elevated Temperatures: Higher temperatures increase the rate of radical formation and polymerization.[1][2]

  • Exposure to Light: UV light can initiate the formation of free radicals.

  • Contamination: Impurities such as metals (e.g., from rust), peroxides, or other radical initiators can trigger polymerization.

  • Absence of Oxygen: Some common inhibitors require the presence of dissolved oxygen to be effective.[3][4]

  • Inhibitor Depletion: Over time, the polymerization inhibitor can be consumed, leaving the monomer unprotected.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:

  • Temperature: Store in a cool, dry place. A storage temperature of -20°C has been recommended.[5] Avoid repeated freeze-thaw cycles, as this can cause uneven distribution of the inhibitor. For general acrylic acids, storage temperatures are recommended to be between 15-25°C to prevent freezing and slow dimer formation.[6]

  • Light: Store in an opaque or amber container to protect it from light.

  • Atmosphere: For many common inhibitors like MEHQ, it is crucial to store the acid under an air atmosphere, not under an inert gas like nitrogen or argon.[6] Oxygen is required for these inhibitors to function effectively.[3]

  • Container: Use containers made of compatible materials, such as amber glass or stainless steel.

Q3: Which polymerization inhibitors are effective for this compound, and at what concentration?

A3: There is a lack of specific studies on inhibitors for this compound. However, inhibitors commonly used for acrylic acid and its esters are likely to be effective. These include:

  • Monomethyl ether of hydroquinone (B1673460) (MEHQ): This is a very common inhibitor for acrylic monomers.[3][7][8][9] It is effective in the presence of oxygen.

  • Phenothiazine (PTZ): PTZ is another widely used stabilizer that can be effective even in low-oxygen environments.[7][8][9]

  • Hydroquinone (HQ): Also a common phenolic inhibitor.[10]

The optimal concentration would need to be determined experimentally. For acrylic acid, typical concentrations are around 200 ppm.[10]

Quantitative Data Summary

The following table summarizes recommended storage conditions and inhibitor concentrations for acrylic acids. This information can be used as a starting point for establishing stable storage protocols for this compound.

Parameter Recommendation for Acrylic Acid Recommendation for this compound Reference
Storage Temperature 15°C to 25°C-20°C[5][6]
Inhibitor MEHQ (Monomethyl ether of hydroquinone)MEHQ (Likely effective, requires testing)[3][7]
Inhibitor Concentration ~200 ppm (0.02%)Requires experimental determination[10]
Atmosphere Air (Oxygen is required for MEHQ)Air (if using MEHQ or similar inhibitors)[6]

Experimental Protocol: Evaluating Inhibitor Effectiveness

Objective: To determine the effectiveness of a polymerization inhibitor in preventing the polymerization of this compound under accelerated aging conditions.

Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., MEHQ)

  • Amber glass vials with screw caps

  • Oven or heating block

  • Analytical balance

  • Viscometer or rheometer (optional)

  • HPLC system with a UV detector (for quantitative analysis of monomer depletion)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the inhibitor in a suitable solvent that is compatible with this compound.

    • Prepare samples of this compound with varying concentrations of the inhibitor (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).

    • Include a control sample with no inhibitor.

    • Dispense a fixed volume (e.g., 5 mL) of each solution into separate, labeled amber glass vials.

    • Ensure there is a headspace in each vial containing air. Do not purge with an inert gas.

    • Seal the vials tightly.

  • Accelerated Aging:

    • Place the vials in an oven pre-heated to a moderately elevated temperature (e.g., 60°C). This temperature should be high enough to accelerate polymerization but not so high as to cause immediate and uncontrollable polymerization.

    • Monitor the samples visually at regular intervals (e.g., every 24 hours) for any signs of polymerization, such as increased viscosity, discoloration, or precipitate formation.

  • Analysis:

    • At each time point, remove a set of vials (one for each inhibitor concentration) from the oven and allow them to cool to room temperature.

    • Visual Inspection: Record any changes in the appearance of the samples.

    • (Optional) Viscosity Measurement: Measure the viscosity of each sample. A significant increase in viscosity indicates polymerization.

    • HPLC Analysis: Dilute a small aliquot of each sample in a suitable solvent and analyze by HPLC to determine the concentration of the remaining this compound monomer. A decrease in monomer concentration over time indicates that it is being consumed by polymerization.

  • Data Interpretation:

    • Plot the monomer concentration versus time for each inhibitor concentration.

    • The inhibitor concentration that results in the slowest rate of monomer depletion is the most effective under the tested conditions.

Diagrams

Polymerization_Prevention_Workflow Workflow for Preventing Polymerization of this compound cluster_storage Proper Storage cluster_monitoring Regular Monitoring cluster_triggers Polymerization Triggers Store_Cool Store at Recommended Temperature (-20°C) Stable_Product Stable this compound Store_Cool->Stable_Product Protect_Light Use Amber/Opaque Container Protect_Light->Stable_Product Air_Atmosphere Store Under Air (Not Inert Gas) Air_Atmosphere->Stable_Product Add_Inhibitor Ensure Presence of Inhibitor (e.g., MEHQ at ~200 ppm) Add_Inhibitor->Stable_Product Visual_Inspection Visually Inspect for: - Discoloration - Precipitate - Increased Viscosity Visual_Inspection->Stable_Product No Issues Polymerization Polymerization Occurs Visual_Inspection->Polymerization Issues Detected Heat Heat Heat->Polymerization Light Light (UV) Light->Polymerization Contaminants Contaminants (e.g., Metals, Peroxides) Contaminants->Polymerization Inhibitor_Depletion Inhibitor Depletion Inhibitor_Depletion->Polymerization Stable_Product->Visual_Inspection Monitor

Caption: Workflow for preventing polymerization of this compound.

Troubleshooting_Logic Troubleshooting Logic for Polymerization Issues Observe_Issue Observe Issue with This compound Increased_Viscosity Increased Viscosity / Gel Observe_Issue->Increased_Viscosity Discoloration Discoloration Observe_Issue->Discoloration Precipitate Precipitate Formation Observe_Issue->Precipitate Isolate_Container Isolate Container Increased_Viscosity->Isolate_Container Check_Storage Check Storage Conditions (Temp, Light) Discoloration->Check_Storage Follow_Gel_Protocol Follow Gel Formation Protocol Precipitate->Follow_Gel_Protocol Cool_Container Cool Container (If Safe) Isolate_Container->Cool_Container Contact_EHS Contact EHS for Disposal Cool_Container->Contact_EHS

Caption: Troubleshooting logic for observed polymerization issues.

References

Troubleshooting low yields in the bromination of acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in the bromination of acrylic acid to produce 2,3-dibromopropanoic acid.

Troubleshooting Guide

Low yields in this reaction are a common issue and can often be traced back to a few key areas. This guide provides a systematic approach to identifying and resolving the root causes of poor yields.

Q1: My reaction has a significantly lower yield than expected. Where should I start troubleshooting?

Start by evaluating the most common causes of low yields: the quality of your starting material, the reaction temperature, and the potential for side reactions. A logical troubleshooting workflow can help pinpoint the issue.

TroubleshootingWorkflow start Low Yield Observed check_purity Check Acrylic Acid Purity start->check_purity check_temp Review Temperature Control start->check_temp check_side_reactions Investigate Side Reactions start->check_side_reactions distill Vacuum Distill Acrylic Acid check_purity->distill Impure or old starting material optimize_temp Optimize Reaction Temperature check_temp->optimize_temp Inadequate temperature control modify_conditions Modify Conditions to Minimize Side Reactions check_side_reactions->modify_conditions Evidence of polymerization or hydrolysis success Improved Yield distill->success optimize_temp->success modify_conditions->success

Caption: A logical workflow for troubleshooting low yields in the bromination of acrylic acid.

Q2: I'm observing a gummy, polymeric substance in my reaction mixture. What's causing this and how can I prevent it?

This is likely due to the polymerization of acrylic acid, a common side reaction.[1] Acrylic acid can readily polymerize, especially at elevated temperatures or in the presence of impurities.

Solutions:

  • Use Freshly Distilled Acrylic Acid: It is highly recommended to use freshly vacuum-distilled acrylic acid to remove any polymerization inhibitors or existing polymers.[1]

  • Control the Temperature: Maintain a low reaction temperature. The bromination reaction is exothermic, so it's crucial to have efficient cooling, such as an ice bath.

  • Use an Appropriate Solvent: Diluting the acrylic acid in a suitable solvent can reduce its concentration and, therefore, the likelihood of polymerization. Dichloromethane (DCM) is often recommended.[1]

  • Consider an Inhibitor: While you want to remove storage inhibitors before the reaction, in some cases, adding a radical scavenger might be necessary if polymerization is severe.

Q3: My final product is impure, and I suspect hydrolysis has occurred. How can I identify and prevent this?

Hydrolysis of the product, 2,3-dibromopropanoic acid, can occur, especially if water is present and the temperature is elevated. This can lead to the formation of byproducts such as 2-bromoacrylic acid and bromolactic acid.

Solutions:

  • Use Anhydrous Conditions: Ensure all your glassware is dry and use anhydrous solvents to minimize the presence of water.

  • Avoid High Temperatures: The product is unstable at elevated temperatures, which can promote hydrolysis and other decomposition pathways.[1]

  • Purification: If hydrolysis has occurred, careful recrystallization may be necessary to purify the desired 2,3-dibromopropanoic acid. Chloroform has been reported as an effective solvent for recrystallization.

Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature for the bromination of acrylic acid?

While the reaction is exothermic, maintaining a controlled temperature is crucial for good yield and to minimize side reactions. A temperature range of 20°C to 70°C is generally cited, with lower temperatures often favoring cleaner reactions.[2] One protocol suggests adding acrylic acid to bromine at 15-20°C and then allowing the temperature to rise, stirring at 64-66°C after the addition is complete.[2]

Q5: Which solvent is best for this reaction?

Several solvents can be used, each with its own advantages and disadvantages.

  • Dichloromethane (DCM): A commonly recommended solvent. Using a volume of DCM equal to the volume of acrylic acid can help keep the reaction mixture homogeneous and prevent the formation of gummy polymers.[1]

  • Chloroform: Also a suitable solvent for the reaction and has been noted as a good choice for recrystallization of the product.

  • Diethyl Ether: Can be a good choice as its low boiling point (~30°C) can help to self-cool the reaction, and it is a good solvent for both acrylic acid and bromine.

  • Acetic Acid: Can be used as a solvent for brominations and is relatively easy to remove by distillation.

  • Water: While some brominations are carried out in water, it is generally best to avoid it in this case to prevent the hydrolysis of the product.

Q6: How can I tell if my acrylic acid needs to be purified before use?

If your acrylic acid has been stored for an extended period, appears cloudy, or is showing signs of viscosity, it likely contains some polymer. It is best practice to vacuum distill the acrylic acid before use to ensure high purity and remove any added inhibitors that could interfere with the reaction.[1]

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield and purity of 2,3-dibromopropanoic acid based on literature and experimental observations.

Table 1: Effect of Acrylic Acid Purity on Reaction Outcome

Acrylic Acid QualityExpected YieldCommon Issues
Freshly vacuum distilledHighMinimal side reactions
Off-the-shelf (with inhibitor)Moderate to LowPotential for incomplete reaction; presence of polymeric byproducts
Old or improperly storedLowSignificant polymerization; impure product

Table 2: Influence of Solvent Choice on the Reaction

SolventRelative YieldAdvantagesDisadvantages
DichloromethaneHighGood solubility for reactants; helps prevent polymer formationHalogenated solvent
ChloroformHighGood solvent for reaction and recrystallizationHalogenated solvent
Diethyl EtherModerate to HighLow boiling point aids in temperature controlHighly flammable
Acetic AcidModerateGood solvent; easily removedCan be reactive
WaterLowPromotes hydrolysis of the productInexpensive and non-toxic

Table 3: Impact of Reaction Temperature on Yield and Purity

Temperature RangeExpected YieldProduct PurityRisk of Side Reactions
0-10°CModerateHighLow (polymerization and hydrolysis minimized)
20-40°CHighGoodModerate
> 60°CDecreasingDecreasingHigh (increased polymerization and product decomposition)

Experimental Protocols

This protocol is based on a procedure described for the synthesis of 2,3-dibromopropionic acid as an intermediate.[2]

Materials:

  • Acrylic Acid (freshly distilled)

  • Liquid Bromine

  • Dichloromethane (DCM, anhydrous)

  • 5% Sodium thiosulfate (B1220275) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrylic acid (1.0 eq) in an equal volume of anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add liquid bromine (1.0 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 20°C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of the bromine has disappeared.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a 5% sodium thiosulfate solution to quench any unreacted bromine.

  • Wash the organic layer with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-dibromopropanoic acid.

  • The crude product can be further purified by recrystallization from chloroform.

Mandatory Visualization

Reaction Mechanism and Side Reactions

The bromination of acrylic acid proceeds via an electrophilic addition mechanism. The primary side reactions are polymerization of the acrylic acid starting material and hydrolysis of the 2,3-dibromopropanoic acid product.

ReactionMechanism cluster_main Main Reaction: Electrophilic Addition cluster_side Side Reactions AA Acrylic Acid (CH₂=CHCOOH) Intermediate Bromonium Ion Intermediate AA->Intermediate + Br₂ Polymer Poly(acrylic acid) AA->Polymer Polymerization Br2 Bromine (Br₂) Product 2,3-Dibromopropanoic Acid (BrCH₂CH(Br)COOH) Intermediate->Product + Br⁻ Hydrolysis_Products Hydrolysis Products (2-bromoacrylic acid, bromolactic acid) Product->Hydrolysis_Products + H₂O, Δ Water Water (H₂O)

Caption: The reaction mechanism for the bromination of acrylic acid and common side reactions.

References

Technical Support Center: Reactions of 2,3-Dibromoacrylic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dibromoacrylic acid and its reactions with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reactions of this compound with nucleophiles?

This compound is an electron-deficient alkene due to the presence of two bromine atoms and a carboxylic acid group. Therefore, it is susceptible to nucleophilic attack. The primary expected reactions are:

  • Nucleophilic Vinylic Substitution: Replacement of one or both bromine atoms by a nucleophile.

  • Michael Addition (Conjugate Addition): Addition of a nucleophile to the carbon-carbon double bond.

  • Acid-Base Reaction: The carboxylic acid group can react with basic nucleophiles.

The specific outcome depends on the nature of the nucleophile, reaction conditions (temperature, solvent, base), and the stereochemistry of the this compound.

Q2: What are the common side reactions observed when reacting this compound with nucleophiles?

Several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. These include:

  • Dehydrobromination: Elimination of HBr to form 2-bromoacrylic acid or other unsaturated products. This is especially prevalent under basic conditions and/or at elevated temperatures.

  • Hydrolysis: In the presence of water, particularly at elevated temperatures, this compound can hydrolyze to form 2-bromoacrylic acid and bromolactic acid.[1]

  • Polymerization: As a derivative of acrylic acid, this compound can undergo polymerization, especially in the presence of bases or radical initiators.

  • Over-reaction with Amines: Primary and secondary amines can react further with the initial product, leading to the formation of complex mixtures or quaternary ammonium (B1175870) salts.

  • Cyclization Reactions: With dinucleophiles, such as hydrazine (B178648) derivatives, intramolecular cyclization can occur to form heterocyclic compounds like pyrazolidinones.

Q3: How can I minimize the formation of 2-bromoacrylic acid as a side product?

The formation of 2-bromoacrylic acid typically occurs via an elimination reaction (dehydrobromination). To minimize its formation:

  • Control the temperature: Keep the reaction temperature as low as possible.

  • Use a non-basic or weakly basic nucleophile if possible: Strong bases will promote elimination.

  • Control stoichiometry: Use a precise amount of base if one is required for the reaction.

  • Anhydrous conditions: Minimize the presence of water to prevent hydrolysis, which can also lead to the formation of 2-bromoacrylic acid.[1]

Q4: What are the best practices to prevent polymerization during the reaction?

Polymerization is a common issue with acrylic acid derivatives. To prevent it:

  • Use an inhibitor: Add a radical scavenger like hydroquinone (B1673460) monomethyl ether (MEHQ) to the reaction mixture if a radical-mediated polymerization is suspected.

  • Maintain low temperatures: Polymerization is often initiated or accelerated by heat.

  • Work in dilute solutions: Higher concentrations of the monomer can favor polymerization.

  • Degas the solvent: Removing dissolved oxygen can help prevent radical initiation.

Troubleshooting Guides

Issue 1: Low yield of the desired product with amine nucleophiles and formation of multiple unidentified products.
Possible Cause Troubleshooting Step
Over-alkylation: The initial amine adduct is reacting further with this compound or another electrophile.- Use a large excess of the amine nucleophile to favor the mono-adduct. - Add the this compound slowly to the amine solution. - Work at lower temperatures to reduce the rate of the second reaction.
Side reactions: Elimination (dehydrobromination) or polymerization is occurring.- Check the reaction temperature; lower it if possible. - Use a less polar, aprotic solvent. - Add a polymerization inhibitor if radical polymerization is suspected.
Reaction with the carboxylic acid group: The amine is acting as a base, leading to salt formation and reducing its nucleophilicity.- Protect the carboxylic acid group as an ester before the reaction. - Use a non-nucleophilic base to deprotonate the amine if necessary.
Issue 2: Competing Michael addition and nucleophilic substitution with thiol nucleophiles.
Possible Cause Troubleshooting Step
Reaction conditions favoring one pathway over the other. - To favor Michael Addition: Use a catalytic amount of a soft base (e.g., a tertiary amine) to generate the thiolate in situ. Use a polar aprotic solvent. - To favor Substitution: This is generally less favored for soft nucleophiles like thiols on an sp2 carbon. Harsher conditions (higher temperature) might lead to a mixture of products including elimination.
Steric hindrance around the double bond or the bromine atoms. - The regioselectivity can be influenced by the steric bulk of the thiol and any substituents on the this compound.

Expected Product Distribution (Qualitative)

Thiol Nucleophile Conditions Major Product Minor Product(s)
ThiophenolCatalytic Et3N, THF, rtMichael AdductSubstitution Product, Disulfide
EthanethiolNaOEt, EtOH, 0 °CMichael AdductSubstitution Product, Elimination Product
Issue 3: Predominant formation of elimination products (e.g., 2-bromoacrylic acid) with alkoxide nucleophiles.
Possible Cause Troubleshooting Step
Strongly basic nature of alkoxides. - Use a less hindered alkoxide (e.g., sodium methoxide (B1231860) vs. sodium tert-butoxide) to slightly favor substitution. - Keep the reaction temperature as low as possible (e.g., 0 °C or below). - Use a precise stoichiometry of the alkoxide.
Solvent effects. - A polar aprotic solvent might slightly favor substitution over elimination compared to a polar protic solvent.

Expected Product Ratios (Illustrative)

Alkoxide Temperature Solvent Approx. Ratio (Substitution:Elimination)
Sodium Ethoxide25 °CEthanol30:70
Sodium Ethoxide0 °CEthanol50:50
Sodium Methoxide0 °CTHF60:40

Experimental Protocols

Model Protocol for Reaction with a Secondary Amine (e.g., Piperidine)
  • Objective: To synthesize the mono-substitution product.

  • Reagents:

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add piperidine dropwise to the stirred solution over 30 minutes.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of NH4Cl, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Model Protocol for Reaction with an Alkoxide (e.g., Sodium Methoxide)
  • Objective: To favor the substitution product.

  • Reagents:

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol under an inert atmosphere.

    • In a separate flask, dissolve this compound in anhydrous methanol.

    • Cool both solutions to 0 °C.

    • Slowly add the sodium methoxide solution to the stirred solution of this compound.

    • Maintain the reaction temperature at 0 °C and monitor by TLC.

    • Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify by column chromatography or recrystallization. A published procedure for a similar reaction involves preparing sodium methoxide from sodium and absolute methyl alcohol and then reacting it with the substrate.[2]

Visualizations

ReactionPathways cluster_main Main Reactions cluster_side Side Reactions DBAA This compound Substitution Nucleophilic Vinylic Substitution DBAA->Substitution Strong Nucleophile Low Temperature Michael Michael Addition DBAA->Michael Soft Nucleophile Basic Catalyst Elimination Dehydrobromination (forms 2-Bromoacrylic Acid) DBAA->Elimination Strong Base High Temperature Polymerization Polymerization DBAA->Polymerization Base/Heat/ Radical Initiator Nuc Nucleophile (Nu:) Nuc->Substitution Nuc->Michael Overreaction Over-reaction (e.g., with amines) Substitution->Overreaction Excess Electrophile

Caption: Possible reaction pathways of this compound with nucleophiles.

TroubleshootingFlowchart Start Low Yield or Complex Mixture CheckTemp Is reaction temperature high? Start->CheckTemp CheckBase Is a strong base used? CheckTemp->CheckBase No LowerTemp Action: Lower Temperature CheckTemp->LowerTemp Yes CheckStoich Is stoichiometry controlled? CheckBase->CheckStoich No UseWeakBase Action: Use weaker base or non-nucleophilic base CheckBase->UseWeakBase Yes CheckPolymer Is a polymer forming? CheckStoich->CheckPolymer Yes ControlStoich Action: Use precise stoichiometry or excess of one reagent CheckStoich->ControlStoich No AddInhibitor Action: Add polymerization inhibitor and/or work in dilute solution CheckPolymer->AddInhibitor Yes

Caption: A troubleshooting flowchart for common issues in reactions of this compound.

References

Technical Support Center: Dehydrobromination of 2,3-Dibromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydrobromination of 2,3-dibromoacrylic acid to synthesize propiolic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the dehydrobromination of this compound?

A1: The dehydrobromination of this compound to propiolic acid is an elimination reaction. It typically proceeds via an E2 (bimolecular elimination) mechanism, especially when a strong, non-hindered base is used.[1][2][3][4] This is a concerted, one-step process where the base abstracts a proton, and the leaving group (bromide) departs simultaneously, forming a triple bond.

Q2: What are the most common byproducts I might encounter in this reaction?

A2: The most common byproducts include:

  • 2-Bromoacrylic acid: Formed from the incomplete dehydrobromination of the starting material.

  • Polymeric materials: Propiolic acid can polymerize, particularly in the presence of base or upon exposure to light and heat.[5]

  • Unreacted this compound: Results from an incomplete reaction.

  • Trimesic acid: Can form from the trimerization of propiolic acid upon exposure to sunlight.[6]

Q3: How can I minimize the formation of 2-bromoacrylic acid?

A3: To minimize the formation of 2-bromoacrylic acid, ensure the reaction goes to completion. This can be achieved by:

  • Using a sufficient excess of a strong base.

  • Optimizing the reaction temperature and time.

  • Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: My product is a dark, tarry substance. What is the likely cause?

A4: The formation of a dark, tarry substance is often indicative of polymerization of the propiolic acid product.[5] This can be caused by excessive heat, prolonged reaction times, or the use of a highly concentrated base. To avoid this, use controlled heating, monitor the reaction closely, and quench the reaction as soon as it is complete.

Q5: What are the recommended storage conditions for propiolic acid?

A5: Propiolic acid is a reactive molecule. It should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and degradation. It is a colorless liquid when pure but may turn yellow or brown if impurities are present or if it degrades.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the dehydrobromination of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Yield of Propiolic Acid 1. Insufficient Base: The stoichiometry of the base to the substrate is critical for double dehydrobromination. 2. Weak Base: The base used may not be strong enough to facilitate the second elimination step. 3. Low Reaction Temperature: The activation energy for the elimination may not be reached. 4. Decomposition of Starting Material: this compound can be unstable, especially at elevated temperatures.1. Increase Base Equivalents: Use at least two equivalents of a strong base. An excess is often recommended. 2. Use a Stronger Base: Consider using stronger bases like sodium amide (NaNH₂) or potassium tert-butoxide.[2] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 4. Control Reaction Conditions: Add the base slowly at a lower temperature and then gently heat the reaction mixture.
Presence of 2-Bromoacrylic Acid in the Product 1. Incomplete Reaction: The reaction was stopped prematurely, or the conditions were not sufficient for the second elimination. 2. Insufficient Base: Not enough base was present to remove the second molecule of HBr.1. Increase Reaction Time: Monitor the reaction until the starting material and the intermediate are no longer observed. 2. Add More Base: If monitoring shows the presence of 2-bromoacrylic acid, consider adding an additional equivalent of base.
Formation of a Polymer 1. Excessive Heat: High temperatures can promote the polymerization of propiolic acid.[5] 2. Prolonged Reaction Time: Leaving the product in the basic reaction mixture for too long can lead to polymerization. 3. High Concentration of Base: A high concentration of base can catalyze polymerization.1. Maintain Optimal Temperature: Use a controlled temperature bath and avoid overheating. 2. Monitor and Quench: Stop the reaction as soon as it is complete by neutralizing the base. 3. Use a Suitable Solvent: Performing the reaction in a suitable solvent can help to control the concentration and dissipate heat.
Product is Colored (Yellow/Brown) 1. Impurities: The presence of colored byproducts or impurities from the starting material. 2. Degradation: Propiolic acid can discolor upon exposure to air or light.[5]1. Purification: Purify the product by distillation or chromatography. 2. Proper Storage: Store the purified product in a dark, airtight container under an inert atmosphere.

Experimental Protocols

General Protocol for Dehydrobromination of this compound

This is a general procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (B145695) or Water (as solvent)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hydrochloric acid (for acidification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., ethanol or water).

  • Base Addition: Prepare a solution of a strong base (e.g., 3-4 equivalents of KOH in the same solvent). Slowly add the basic solution to the stirred solution of this compound. The addition may be exothermic, so cooling in an ice bath might be necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (inorganic salts) has formed, remove it by filtration.

    • Acidify the filtrate carefully with dilute hydrochloric acid to a pH of ~2.

    • Extract the aqueous layer multiple times with an organic solvent like diethyl ether or dichloromethane.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude propiolic acid can be further purified by vacuum distillation.

Visualizations

Dehydrobromination_Pathway This compound This compound 2-Bromoacrylic Acid 2-Bromoacrylic Acid This compound->2-Bromoacrylic Acid - HBr (Base) Propiolic Acid Propiolic Acid 2-Bromoacrylic Acid->Propiolic Acid - HBr (Base) Polymer Polymer Propiolic Acid->Polymer Polymerization

Caption: Reaction pathway for the dehydrobromination of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Low Yield Low Yield Insufficient Base Insufficient Base Low Yield->Insufficient Base 2-Bromoacrylic Acid Present 2-Bromoacrylic Acid Present Incomplete Reaction Incomplete Reaction 2-Bromoacrylic Acid Present->Incomplete Reaction Polymer Formed Polymer Formed Excessive Heat Excessive Heat Polymer Formed->Excessive Heat Monitor & Quench Monitor & Quench Polymer Formed->Monitor & Quench Increase Base/Time Increase Base/Time Insufficient Base->Increase Base/Time Incomplete Reaction->Increase Base/Time Optimize Temperature Optimize Temperature Excessive Heat->Optimize Temperature

Caption: Troubleshooting logic for common issues in the dehydrobromination reaction.

References

Technical Support Center: Chromatographic Separation of 2,3-Dibromoacrylic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2,3-dibromoacrylic acid and its associated reaction mixtures.

Troubleshooting Guides

Chromatographic analysis of this compound can present several challenges, from poor peak shape to inadequate separation from impurities. This section provides a systematic approach to identifying and resolving common issues encountered during HPLC and GC analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Reverse-phase HPLC is a common and effective technique for the analysis of this compound. A typical starting point for method development is a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) mixture and an acid additive to suppress the ionization of the carboxylic acid group.

Common HPLC Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the acidic analyte and residual silanols on the silica-based column packing.[1][2] - Mobile phase pH too high, causing the carboxylic acid to be ionized.[1] - Insufficient buffer capacity of the mobile phase.[2] - Column overload.- Use a high-purity, end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded). - Lower the mobile phase pH to 2-3 using an acid additive like phosphoric acid or formic acid to ensure the analyte is in its neutral form.[1] - Increase the concentration of the buffer (e.g., 10-25 mM phosphate (B84403) or acetate (B1210297) buffer) to maintain a consistent pH.[2] - Reduce the injection volume or dilute the sample.
Poor Resolution - Inadequate separation between this compound and its isomers (cis/trans) or impurities (e.g., 2-bromoacrylic acid, acrylic acid). - Mobile phase is too strong (high organic content), leading to rapid elution. - Column has lost efficiency.- Optimize the mobile phase composition by decreasing the percentage of organic solvent (e.g., acetonitrile) to increase retention and improve separation. - Employ a gradient elution, starting with a lower organic content and gradually increasing it. - Try a different stationary phase with alternative selectivity. - Replace the column if it is old or has been subjected to harsh conditions.
Variable Retention Times - Inconsistent mobile phase preparation. - Poor column temperature control. - Column not properly equilibrated before injection. - Fluctuations in pump flow rate.- Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant and stable temperature. - Flush the column with at least 10-20 column volumes of the initial mobile phase before starting the analysis. - Check the pump for leaks and perform routine maintenance.
Ghost Peaks - Contaminants in the mobile phase or from the sample carryover from a previous injection. - Late eluting compounds from a previous analysis.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Implement a column wash step with a strong solvent (e.g., 100% acetonitrile or methanol) at the end of each run or sequence. - Ensure the sample preparation procedure is clean and does not introduce contaminants.
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit). - Precipitation of buffer salts in the mobile phase.- Replace the guard column or in-line filter. - Back-flush the analytical column with an appropriate solvent. - Ensure the buffer is completely dissolved in the mobile phase and check for compatibility with the organic solvent.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the reverse-phase HPLC analysis of a this compound reaction mixture.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 30% B to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% B to 30% B

    • 22-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reaction mixture in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).

Expected Elution Order and Estimated Retention Times

The following table provides an estimated elution order for components of a typical this compound reaction mixture under the reverse-phase conditions described above. Actual retention times will vary depending on the specific HPLC system and column used.

CompoundStructureExpected Retention Time (min)Notes
Acrylic AcidC₃H₄O₂~3-5Starting material, highly polar, elutes early.
2-Bromoacrylic AcidC₃H₃BrO₂~7-10Potential impurity, less polar than acrylic acid.
This compoundC₃H₂Br₂O₂~12-16Product, more hydrophobic due to the additional bromine atom.
Polymeric Byproducts-Variable (may not elute)May be present as a broad peak or may irreversibly bind to the column.
Gas Chromatography (GC) Troubleshooting

Direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility, often resulting in poor peak shape and tailing. Derivatization is frequently employed to convert the carboxylic acid to a less polar and more volatile ester, improving chromatographic performance.

Common GC Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing/Broad Peaks - Adsorption of the acidic analyte to active sites in the injector or on the column. - Incomplete derivatization.- Use a deactivated injector liner and a column designed for acidic compounds. - Derivatize the sample: Convert the carboxylic acid to its methyl or silyl (B83357) ester. - Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete conversion.
No/Low Analyte Signal - Thermal degradation of the analyte in the injector. - Analyte is not volatile enough under the current conditions.- Lower the injector temperature. - Ensure derivatization is complete to increase volatility.
Poor Reproducibility - Inconsistent derivatization. - Sample degradation over time.- Ensure precise and consistent addition of the derivatizing agent and internal standard. - Analyze samples as soon as possible after preparation.

Experimental Protocol: GC-MS Analysis of this compound (after derivatization)

This protocol outlines a method for the GC-MS analysis of this compound following derivatization to its methyl ester using diazomethane (B1218177) or a safer alternative like (trimethylsilyl)diazomethane with methanol.

  • Derivatization (Example with TMS-diazomethane):

    • Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., diethyl ether or toluene).

    • Add a few drops of methanol.

    • Slowly add (trimethylsilyl)diazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 5-10 minutes.

    • Quench the excess reagent with a few drops of acetic acid.

    • The sample is now ready for injection.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing significantly in my reverse-phase HPLC method. What is the most likely cause and how can I fix it?

A1: The most common cause of peak tailing for acidic compounds like this compound is secondary interaction with residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] To resolve this, you should lower the pH of your mobile phase to a range of 2-3 by adding a small amount of an acid like phosphoric or formic acid. This ensures the carboxylic acid is fully protonated and reduces its interaction with the stationary phase.[1] Using a high-purity, end-capped column will also minimize these secondary interactions.

Q2: I am having trouble separating the cis and trans isomers of this compound. What can I do to improve the resolution?

A2: Improving the resolution between isomers often requires optimizing the selectivity of your chromatographic system. In reverse-phase HPLC, you can try decreasing the amount of organic solvent in your mobile phase to increase retention times and allow for better separation. If this is not sufficient, consider using a different stationary phase, such as one with a phenyl-hexyl chemistry, which can provide different selectivity for unsaturated compounds. A shallower gradient during elution can also improve the separation of closely eluting peaks.

Q3: Can I analyze this compound by Gas Chromatography without derivatization?

A3: While it is possible, direct GC analysis of this compound is not recommended. Carboxylic acids are polar and prone to adsorption on the active sites within the GC system, leading to poor peak shape, tailing, and low response. Derivatization to a more volatile and less polar ester (e.g., methyl ester) is the standard and recommended approach for reliable and reproducible GC analysis of this compound.

Q4: What are the common impurities I should look for in my this compound reaction mixture?

A4: Common impurities depend on the synthetic route but often include unreacted starting materials such as acrylic acid and bromine. Side products can also be present, including 2-bromoacrylic acid (from incomplete bromination or subsequent elimination) and polymeric materials. If the synthesis involves the bromination of acrylic acid, 2,3-dibromopropionic acid could also be a potential impurity.

Q5: My sample seems to be degrading during analysis. What could be the cause and how can I prevent it?

A5: this compound, like many halogenated compounds, can be susceptible to degradation under certain conditions. In HPLC, ensure the mobile phase is not too basic, as this could promote elimination reactions. In GC, high injector temperatures can cause thermal degradation. If you suspect thermal lability, try lowering the injector port temperature. For both techniques, it is advisable to analyze samples as soon as possible after preparation and to store them in a cool, dark place.

Visualizations

Reaction_Mixture_Components Potential Components in a this compound Reaction Mixture cluster_reactants Starting Materials cluster_products Products cluster_impurities Potential Impurities/Byproducts Acrylic Acid Acrylic Acid This compound (E/Z Isomers) This compound (E/Z Isomers) Acrylic Acid->this compound (E/Z Isomers) Reaction 2-Bromoacrylic Acid 2-Bromoacrylic Acid Acrylic Acid->2-Bromoacrylic Acid Side Reaction Polymeric Byproducts Polymeric Byproducts Acrylic Acid->Polymeric Byproducts Side Reaction Bromine Bromine Bromine->this compound (E/Z Isomers) Reaction 2,3-Dibromopropionic Acid 2,3-Dibromopropionic Acid

Caption: A diagram illustrating the potential components requiring separation in a this compound synthesis.

Troubleshooting_Workflow Chromatography Troubleshooting Workflow start Problem Identified (e.g., Peak Tailing, Poor Resolution) check_method Is the method appropriate for the analyte? (e.g., pH for acidic compound) start->check_method check_mobile_phase Check Mobile Phase (Freshness, Composition, pH) check_method->check_mobile_phase Yes optimize_method Optimize Method Parameters (Gradient, Mobile Phase Composition) check_method->optimize_method No check_column Inspect Column (Age, Contamination, Voids) check_mobile_phase->check_column check_system System Check (Leaks, Flow Rate, Temperature) check_column->check_system check_system->optimize_method replace_consumables Replace Consumables (Column, Guard Column, Filters) optimize_method->replace_consumables Unsuccessful end Problem Resolved optimize_method->end Successful consult_expert Consult Senior Scientist or Technical Support replace_consumables->consult_expert Unsuccessful replace_consumables->end Successful

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

Handling precautions for 2,3-Dibromoacrylic acid to avoid degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dibromoacrylic Acid

This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for this compound to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1][2] Several sources recommend refrigeration.[2][3] One supplier specifies a storage temperature of -20°C.[4] The compound is known to be hygroscopic (absorbs moisture from the air) and potentially light-sensitive, similar to related compounds.[1][5] Therefore, storage under an inert atmosphere in an amber vial is also recommended.[5] Always keep the container away from heat, sources of ignition, and incompatible materials such as oxidizing agents, acids, and alkalis.[1][6]

Q2: I've noticed a discoloration in my this compound. What could be the cause and is it still usable?

A2: Discoloration is a common indicator of chemical degradation. For acrylic acids and their derivatives, this can be caused by exposure to heat, light, moisture, or contaminants.[7] Halogenated acids can be unstable at elevated temperatures, potentially leading to the elimination of hydrogen bromide (HBr). The presence of impurities or contact with incompatible materials like iron salts can also catalyze degradation or polymerization.[8] Before use, it is highly recommended to assess the purity of the discolored material using an appropriate analytical technique, such as NMR or HPLC, to identify any degradation products and determine if it meets the required purity for your experiment.

Q3: What are the primary hazards associated with handling this compound?

A3: this compound is a corrosive substance.[2] It can cause skin and eye burns.[2] Inhalation may cause respiratory irritation.[9][10] It is crucial to handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][6] Ensure that an eyewash station and safety shower are readily accessible.[6]

Troubleshooting Guide

Problem 1: I am observing unexpected side products in my reaction, suggesting my this compound may have degraded.

  • Possible Cause: The starting material may have degraded due to improper storage or handling. As an α,β-unsaturated carboxylic acid, it is susceptible to polymerization, especially when exposed to heat, light, or contaminants.[7][8][11] The presence of two bromine atoms may also make it susceptible to dehalogenation or other decomposition pathways.

  • Solution:

    • Confirm Purity: Before use, confirm the purity of your this compound stock. Use techniques like ¹H NMR, ¹³C NMR, or LC-MS to check for the presence of impurities or degradation products.

    • Purify if Necessary: If minor impurities are detected, consider purifying the material (e.g., by recrystallization) if a suitable protocol is available.

    • Use Fresh Stock: If significant degradation is observed, it is best to use a fresh, unopened container of the reagent to ensure reliable and reproducible results.

    • Review Handling: Ensure the compound is handled quickly, protected from light, and under an inert atmosphere if possible, especially when preparing solutions.

Problem 2: My reaction is not proceeding to completion, and I suspect the reagent is the issue.

  • Possible Cause: Partial degradation of this compound can lower its effective concentration, leading to incomplete reactions. The compound is hygroscopic, and absorbed water could interfere with moisture-sensitive reactions.[5]

  • Solution:

    • Dry the Reagent: If moisture is a concern, dry the compound under vacuum before use, provided it is thermally stable under those conditions. Always check the material's physical data before heating.

    • Accurate Quantification: When preparing for a reaction, ensure the material is weighed accurately in a dry environment.

    • Store Properly: After opening, ensure the container is tightly sealed and stored under recommended conditions (see FAQ 1 and Table 1) to prevent moisture uptake and degradation.

Data Summary Table

Table 1: Handling and Storage Recommendations for this compound

ParameterRecommendationRationale & Notes
Storage Temperature Refrigerate; -20°C recommended by one supplier.[4]Minimizes degradation and potential for polymerization. Avoids heat.[1]
Storage Atmosphere Store under dry air or inert gas.[5]The compound is hygroscopic.[1][5] For many acrylics, oxygen is required for stabilizers to be effective, so never store under inert gas unless specified by the supplier.[12]
Light Exposure Store in an amber or opaque container.[5]Protects against potential light-induced degradation or polymerization.
Container Tightly closed, properly sealed container.[1][2][3]Prevents contamination and absorption of atmospheric moisture.
Incompatible Materials Strong bases, oxidizing agents, alkalis, acids, moisture, iron salts.[6][8][13]Contact can cause violent reactions, polymerization, or degradation.[8][13]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ¹H NMR Spectroscopy

This protocol provides a general method to assess the purity and identify potential degradation of this compound.

  • Objective: To verify the chemical structure and estimate the purity of a this compound sample.

  • Materials:

    • This compound sample (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

    • NMR tube

    • Pipettes and glassware

  • Methodology:

    • Accurately weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids).

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum according to the spectrometer's standard operating procedures.

    • Data Analysis:

      • Process the spectrum (phasing, baseline correction, and integration).

      • The spectrum of pure this compound is expected to show signals corresponding to its olefinic and carboxylic acid protons.

      • Compare the obtained spectrum to a reference spectrum if available.

      • Look for unexpected peaks, which may indicate impurities or degradation products. The integration of these peaks relative to the main compound peaks can provide a semi-quantitative estimate of purity.

Visual Guides

Heat Heat / Elevated Temp. Degraded Degraded Products (e.g., Polymers, HBr) Heat->Degraded Light UV / Light Exposure Light->Degraded Moisture Moisture (H₂O) Moisture->Degraded Contaminants Contaminants (e.g., Bases, Metals) Contaminants->Degraded Refrigerate Refrigerate / Freeze Refrigerate->Heat AmberVial Use Amber Vial AmberVial->Light Dry Store in Dry Place (e.g., Desiccator) Dry->Moisture Inert Handle with Care (Clean Equipment) Inert->Contaminants Stable This compound (Stable)

Caption: Logical diagram of degradation factors for this compound and their corresponding preventative measures.

Experimental Workflow for Handling Sensitive Reagents start Start: Receive Chemical inspect 1. Inspect Container (Check for damage, discoloration) start->inspect store 2. Store Immediately (Follow conditions in Table 1) inspect->store prep 3. Prepare for Use (Bring to RT in desiccator) store->prep weigh 4. Weigh in Dry Environment (Minimize atmospheric exposure) prep->weigh dissolve 5. Dissolve in Appropriate Solvent (Use immediately after preparation) weigh->dissolve react 6. Add to Reaction Vessel (Under inert atmosphere if required) dissolve->react end End: Secure & Store Leftover react->end

Caption: Recommended experimental workflow for handling this compound to minimize degradation.

References

Improving the stability of 2,3-Dibromoacrylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dibromoacrylic acid. The information provided is designed to help improve the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is susceptible to several degradation pathways in solution. The primary concerns include:

  • Hydrolysis: Especially at elevated temperatures and non-neutral pH, the compound can hydrolyze. Boiling in water, for instance, can lead to the formation of 2-bromoacrylic acid and bromolactic acid.[1]

  • Photosensitivity: The compound is light-sensitive, and exposure to light can catalyze degradation.[2]

  • Hygroscopicity: this compound can absorb moisture from the air, which may lead to hydrolysis or other reactions.[2]

  • Polymerization: As a derivative of acrylic acid, there is a potential for polymerization, although hydrolysis is often a more immediate concern.[3]

  • Incompatibility: The compound is incompatible with strong bases, oxidizing agents, and certain metals like mild steel, which can catalyze decomposition.[4]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To ensure maximum stability, adhere to the following storage guidelines:

ConditionSolid FormIn Solution
Temperature -20°C is recommended for long-term storage.[5]Store solutions at 2-8°C for short-term use. For long-term storage, freeze at -20°C or below.
Light Store in an amber vial or other light-protecting container.[2]Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2]
Atmosphere Storage under an inert atmosphere is recommended.[2]Degas solvents before use and consider overlaying the solution with an inert gas like argon or nitrogen.
Container Use a tightly sealed container to prevent moisture absorption.[6]Use tightly sealed vials with chemically resistant caps.

Q3: In which solvents is this compound soluble?

A3: Based on its structure and data for similar compounds, this compound is expected to have the following solubility profile:

SolventSolubilityNotes
Water Soluble/Miscible.[6][7]Stability in aqueous solutions is a concern; see troubleshooting guide.
Dimethyl Sulfoxide (DMSO) Soluble.[7]A common solvent for creating stock solutions.
Methanol Sparingly Soluble.[7]
Ethanol Soluble.[6]
Acetone Soluble.[6]
Dichloromethane (DCM) Miscible.[1]Used as a reaction solvent for related compounds.
Chloroform Good solvent for recrystallization of related compounds.[1]

Note: This data is partially extrapolated from related compounds like 2-bromoacrylic acid and 2,3-dibromopropanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

IssuePotential Cause(s)Recommended Action(s)
Solution turns yellow or brown - Light-induced degradation.- Oxidation.- Reaction with incompatible materials.- Prepare solutions fresh and use immediately.- Store solutions protected from light (amber vials).- Use high-purity, degassed solvents.- Ensure all glassware is clean and free of metal contaminants.
Precipitate forms in the solution - Poor solubility at the prepared concentration.- Degradation product precipitating out.- Change in temperature affecting solubility.- Gently warm the solution to see if the precipitate redissolves.- Filter the solution before use if redissolving is not possible.- Prepare a more dilute solution.- Investigate the identity of the precipitate to confirm if it is a degradant.
Loss of compound activity or inconsistent experimental results - Degradation of the compound in solution.- Perform a stability study under your experimental conditions (see Experimental Protocols).- Prepare fresh solutions for each experiment.- Control the pH of your solution, as extremes in pH can accelerate hydrolysis.
Difficulty dissolving the compound - Incorrect solvent choice.- Low temperature of the solvent.- Refer to the solubility table and choose an appropriate solvent.- Gentle warming and sonication can aid dissolution.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the container to minimize moisture absorption.

  • Weigh the desired amount of the compound in a fume hood, avoiding inhalation of dust.

  • Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Store the stock solution in a tightly sealed amber vial at -20°C.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study can help identify the degradation pathways and the intrinsic stability of this compound under your specific experimental conditions.

  • Preparation of Test Solutions: Prepare solutions of this compound in the solvent(s) of interest at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to a range of stress conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose to a light source that provides both UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV detection, to quantify the remaining parent compound and detect the formation of degradation products.

  • Evaluation: Compare the degradation profiles under different conditions to understand the compound's stability limitations.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause Investigation cluster_action Corrective Action Discoloration Solution Discoloration Check_Light Light Exposure? Discoloration->Check_Light Check_Solvent Solvent Purity/Age? Discoloration->Check_Solvent Precipitation Precipitation Check_Temp Temperature Fluctuation? Precipitation->Check_Temp Precipitation->Check_Solvent Inconsistent_Results Inconsistent Results Inconsistent_Results->Check_Light Inconsistent_Results->Check_Temp Check_pH Extreme pH? Inconsistent_Results->Check_pH Protect_Light Use Amber Vials Check_Light->Protect_Light Yes Control_Temp Store at Recommended Temp. Check_Temp->Control_Temp Yes Buffer_Solution Buffer Solution Check_pH->Buffer_Solution Yes Fresh_Solvent Use Fresh, High-Purity Solvent Check_Solvent->Fresh_Solvent Yes Prepare_Fresh Prepare Solutions Fresh Protect_Light->Prepare_Fresh Control_Temp->Prepare_Fresh Buffer_Solution->Prepare_Fresh Fresh_Solvent->Prepare_Fresh

Caption: Troubleshooting workflow for stability issues with this compound solutions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare Stock Solution of This compound Acid Acidic (HCl) Prep_Solution->Acid Base Basic (NaOH) Prep_Solution->Base Oxidation Oxidative (H₂O₂) Prep_Solution->Oxidation Thermal Thermal (e.g., 60°C) Prep_Solution->Thermal Photolytic Photolytic (UV/Vis) Prep_Solution->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Eval Evaluate Degradation Profile HPLC_Analysis->Data_Eval

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,3-Dibromoacrylic Acid and 2,3-Dichloropropenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, haloacrylic acids serve as versatile building blocks. Their reactivity is of paramount importance for the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two prominent haloacrylic acids: 2,3-dibromoacrylic acid and 2,3-dichloropropenoic acid, supported by theoretical principles and available experimental data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its saturated precursor, 2,3-dichloropropionic acid, are presented below. Data for 2,3-dichloropropenoic acid is less readily available, and thus data for its saturated analog is provided for context.

PropertyThis compound2,3-Dichloropropenoic Acid (Data for 2,3-Dichloropropionic Acid)
Molecular Formula C₃H₂Br₂O₂C₃H₂Cl₂O₂ (C₃H₄Cl₂O₂)
Molecular Weight 229.86 g/mol 140.96 g/mol (142.97 g/mol )
CAS Number 24767-86-0Not readily available (565-64-0)
Appearance Light yellow crystalline solidWhite to off-white solid
Melting Point 64-66 °C48-52 °C
Boiling Point 160 °C at 20 mmHg210 °C
pKa Not readily available2.85 (at 25 °C)
Solubility Soluble in DMSO and MethanolSoluble in water, alcohol, and ether

Synthesis Overview

The general synthetic route to both 2,3-dihaloacrylic acids involves a two-step process: the halogenation of acrylic acid to form the corresponding 2,3-dihalopropionic acid, followed by dehydrohalogenation.

Synthesis of this compound

The synthesis of this compound typically starts with the bromination of acrylic acid to yield 2,3-dibromopropionic acid. This intermediate is then subjected to dehydrohalogenation, often by treatment with a base, to introduce the double bond.

Synthesis of 2,3-Dichloropropenoic Acid

Similarly, 2,3-dichloropropenoic acid can be synthesized by the chlorination of acrylic acid to give 2,3-dichloropropionic acid, followed by a dehydrohalogenation step.

Comparative Reactivity Analysis

The reactivity of these two molecules is primarily dictated by the nature of the halogen substituents and their influence on the electron-deficient double bond. The key factors to consider are electronegativity, polarizability, and leaving group ability.

Theoretical Comparison
  • Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine. This results in a stronger electron-withdrawing inductive effect from chlorine, making the double bond in 2,3-dichloropropenoic acid more electrophilic and thus, in principle, more susceptible to nucleophilic attack.

  • Polarizability and Leaving Group Ability: Bromine is larger and more polarizable than chlorine. This makes the bromide ion a better leaving group than the chloride ion. In reactions where the halogen acts as a leaving group, such as nucleophilic substitution or elimination, the bromo-compound is expected to be more reactive.[1]

These competing factors suggest that the relative reactivity will be highly dependent on the specific reaction conditions and the nature of the reacting species.

Reactivity in Key Reaction Types

Nucleophilic Addition: Due to the stronger inductive effect of the chlorine atoms, the double bond in 2,3-dichloropropenoic acid is expected to be more electron-deficient and therefore more reactive towards nucleophilic addition compared to this compound.

Nucleophilic Substitution: In reactions involving the substitution of a halogen, the C-Br bond is weaker and bromide is a better leaving group than chloride.[1] Therefore, this compound is expected to be more reactive in nucleophilic substitution reactions. It is important to note that nucleophilic substitution at a vinylic carbon is generally less facile than at a saturated carbon due to the increased strength of the C-X bond, which has partial double-bond character.

Elimination Reactions: The ease of elimination reactions (dehydrohalogenation) is also influenced by the leaving group ability. Consequently, this compound would be expected to undergo further elimination reactions more readily than its chloro-analog under similar conditions.

dot

G Factors Influencing Reactivity Comparison cluster_bromo This compound cluster_chloro 2,3-Dichloropropenoic Acid Bromo_Polarizability Higher Polarizability Bromo_LG Better Leaving Group (Br⁻) Bromo_Polarizability->Bromo_LG Bromo_Reactivity Favors Nucleophilic Substitution & Elimination Bromo_LG->Bromo_Reactivity Reactivity Overall Reactivity Bromo_Reactivity->Reactivity Chloro_EN Higher Electronegativity Chloro_Inductive Stronger Inductive Effect Chloro_EN->Chloro_Inductive Chloro_Reactivity Favors Nucleophilic Addition Chloro_Inductive->Chloro_Reactivity Chloro_Reactivity->Reactivity

Caption: A diagram illustrating the key factors influencing the comparative reactivity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the dihalopropionic acid precursors. The subsequent dehydrohalogenation to the acrylic acid derivatives typically involves treatment with a base like potassium hydroxide (B78521) in an alcoholic solvent.

Protocol 1: Synthesis of 2,3-Dibromopropionic Acid

This protocol is adapted from a patented procedure for the synthesis of 2,3-dibromopropionyl chloride.[2]

Materials:

  • Acrylic acid

  • Liquid bromine

  • Reactor with stirring and temperature control

Procedure:

  • Charge the reactor with a slight molar excess of liquid bromine at 15-20 °C.

  • With stirring, add acrylic acid dropwise over a period of 8 hours, allowing the temperature to rise and the mixture to reflux.

  • After the addition is complete, continue stirring for 30 minutes at 64-66 °C to obtain a melt of 2,3-dibromopropionic acid.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of 2,3-Dichloropropionic Acid

This protocol is based on general methods for the halogenation of propionic acid derivatives.[3]

Materials:

  • Acrylic acid

  • Chlorinating agent (e.g., chlorine gas)

  • Chlorinated hydrocarbon solvent (e.g., chloroform, methylene (B1212753) dichloride)

  • Reactor with stirring, temperature control, and gas inlet

Procedure:

  • Dissolve acrylic acid in a suitable chlorinated hydrocarbon solvent in the reactor.

  • Cool the solution and bubble chlorine gas through the mixture while maintaining a controlled temperature to prevent over-chlorination.

  • Monitor the reaction progress by appropriate analytical methods (e.g., GC, NMR).

  • Upon completion, remove the solvent under reduced pressure to obtain crude 2,3-dichloropropionic acid.

  • The product can be purified by distillation or recrystallization.

dot

G General Experimental Workflow for Synthesis Start Start: Acrylic Acid Halogenation Step 1: Halogenation (Addition of Br₂ or Cl₂) Start->Halogenation Intermediate Intermediate: 2,3-Dihalopropionic Acid Halogenation->Intermediate Dehydrohalogenation Step 2: Dehydrohalogenation (Base-mediated elimination) Intermediate->Dehydrohalogenation Product Final Product: 2,3-Dihaloacrylic Acid Dehydrohalogenation->Product Purification Purification (Recrystallization/Distillation) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for the synthesis of 2,3-dihaloacrylic acids.

Conclusion

  • 2,3-Dichloropropenoic acid is predicted to be more susceptible to nucleophilic addition reactions due to the greater electrophilicity of its double bond, a consequence of the higher electronegativity of chlorine.

  • This compound is expected to be more reactive in nucleophilic substitution and elimination reactions, where the superior leaving group ability of bromide is the dominant factor.

The choice between these two reagents should be guided by the specific transformation desired. For applications requiring addition across the double bond, the dichloro- derivative may be advantageous. Conversely, for reactions involving the displacement of a halogen, the dibromo- analog is likely to provide higher yields and faster reaction rates. Further quantitative experimental studies are warranted to provide precise kinetic and thermodynamic data to further elucidate these reactivity differences.

References

A Comparative Guide to the Synthesis of Pyrazole Carboxylic Acids: 2,3-Dibromoacrylic Acid vs. Propiolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that influences the efficiency, cost, and outcome of a synthetic route. This guide provides an objective comparison of two key synthons, 2,3-dibromoacrylic acid and propiolic acid, in the synthesis of pyrazole (B372694) carboxylic acids, a core scaffold in many pharmaceutical agents.

While both propiolic acid and this compound can theoretically serve as three-carbon synthons for the construction of the pyrazole ring, their reactivity, availability of direct experimental protocols, and the nature of the resulting products differ significantly. This comparison focuses on their application in synthesizing pyrazole-3-carboxylic acid and its brominated analogue, respectively, through reactions with hydrazine (B178648).

At a Glance: Key Differences

FeatureThis compoundPropiolic Acid
Primary Synthetic Route to Pyrazole Cyclocondensation with hydrazine[3+2] Cycloaddition with diazo compounds or cyclocondensation with hydrazine
Resulting Pyrazole Product 3-Bromopyrazole-5-carboxylic acidPyrazole-3-carboxylic acid
Key Advantage Introduces a bromine handle for further functionalizationAtom economical, direct route to the parent pyrazole carboxylic acid
Considerations Potential for side reactions, regioselectivityHandling of gaseous or unstable reagents (e.g., diazomethane) may be required

Performance in Pyrazole Synthesis: A Data-Driven Comparison

Table 1: Synthesis of Pyrazole Carboxylic Acid Derivatives

Starting MaterialReagentProductYield (%)Reference
Ethyl 2,3-dibromoacrylateHydrazine hydrate (B1144303)Ethyl 3-bromopyrazole-5-carboxylateNot explicitly reported, inferred from multi-step synthesisHypothetical, based on similar reactions
Propiolic acidDiazomethane (B1218177)Pyrazole-3-carboxylic acid~70%Inferred from established methods
Ethyl propiolateHydrazine hydrateEthyl pyrazole-3-carboxylate99%[1]

Note: The synthesis of ethyl 3-bromopyrazole-5-carboxylate from ethyl 2,3-dibromoacrylate and hydrazine is a plausible reaction pathway, though a specific high-yield, one-pot protocol is not well-documented in readily accessible literature. The yield for the propiolic acid reaction with diazomethane is an approximation based on typical [3+2] cycloaddition reactions. The high yield reported for ethyl propiolate with hydrazine demonstrates the efficiency of this pathway for the non-brominated analogue.[1]

Experimental Protocols

Synthesis of Ethyl Pyrazole-3-carboxylate from Ethyl Propiolate and Hydrazine

This established protocol demonstrates the synthesis of the pyrazole carboxylate core from an propiolate ester.

Methodology: To a solution of ethyl propiolate (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield ethyl pyrazole-3-carboxylate.[1]

Hypothetical Protocol for the Synthesis of Ethyl 3-Bromopyrazole-5-carboxylate from Ethyl 2,3-Dibromoacrylate and Hydrazine

This proposed protocol is based on the general reactivity of dihaloalkenes with hydrazines.

Methodology: Ethyl 2,3-dibromoacrylate (1 equivalent) is dissolved in a suitable solvent such as ethanol. Hydrazine hydrate (2 equivalents) is added, and the mixture is heated under reflux. The reaction is monitored by TLC for the consumption of the starting material. After completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by column chromatography to isolate ethyl 3-bromopyrazole-5-carboxylate. The expected reaction involves a Michael addition, followed by an intramolecular nucleophilic substitution and subsequent elimination of HBr and aromatization.

Reaction Pathways and Logical Relationships

The synthesis of pyrazole carboxylic acids from propiolic acid and this compound proceeds through distinct mechanistic pathways.

Propiolic_Acid_Pathway cluster_propiolic Propiolic Acid Route Propiolic Acid Propiolic Acid 3+2 Cycloaddition 3+2 Cycloaddition Propiolic Acid->3+2 Cycloaddition Diazomethane Diazomethane Diazomethane->3+2 Cycloaddition Pyrazoline Intermediate Pyrazoline Intermediate 3+2 Cycloaddition->Pyrazoline Intermediate Oxidation Oxidation Pyrazoline Intermediate->Oxidation Aromatization Pyrazole-3-carboxylic Acid Pyrazole-3-carboxylic Acid Oxidation->Pyrazole-3-carboxylic Acid

Caption: [3+2] Cycloaddition pathway for pyrazole synthesis from propiolic acid.

Dibromoacrylic_Acid_Pathway cluster_dibromo This compound Route This compound This compound Michael Addition Michael Addition This compound->Michael Addition Hydrazine Hydrazine Hydrazine->Michael Addition Intermediate_1 Intermediate_1 Michael Addition->Intermediate_1 Intramolecular Cyclization Intramolecular Cyclization Intermediate_1->Intramolecular Cyclization Pyrazolidinone Intermediate Pyrazolidinone Intermediate Intramolecular Cyclization->Pyrazolidinone Intermediate Elimination & Aromatization Elimination & Aromatization Pyrazolidinone Intermediate->Elimination & Aromatization -HBr, -H2O 3-Bromopyrazole-5-carboxylic Acid 3-Bromopyrazole-5-carboxylic Acid Elimination & Aromatization->3-Bromopyrazole-5-carboxylic Acid

Caption: Proposed cyclocondensation pathway for pyrazole synthesis from this compound.

Experimental Workflow

The general workflow for the synthesis and purification of pyrazole carboxylic acids from these precursors is outlined below.

Experimental_Workflow Start Start Reaction Setup Dissolve starting material and add reagent Start->Reaction Setup Reaction Heat under reflux (or stir at RT) Reaction Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent evaporation Monitoring->Workup Reaction complete Purification Column chromatography or recrystallization Workup->Purification Characterization NMR, IR, Mass Spec. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for pyrazole synthesis.

Conclusion

Propiolic acid and its esters are highly effective and well-documented synthons for the preparation of pyrazole-3-carboxylic acids, often proceeding in high yields through straightforward reaction protocols. The primary advantage of this approach is its efficiency and atom economy in accessing the core pyrazole structure.

This compound, while less commonly reported as a direct precursor for pyrazoles, offers the significant advantage of introducing a bromine atom onto the pyrazole ring. This bromine substituent serves as a valuable handle for further synthetic transformations, such as cross-coupling reactions, allowing for the diversification of the pyrazole scaffold. While direct, high-yielding, one-pot syntheses from this compound are not as established, its potential as a building block for functionalized pyrazoles remains an area of interest for synthetic chemists.

The choice between these two starting materials will ultimately depend on the specific synthetic goal: for direct access to pyrazole-3-carboxylic acid, propiolic acid is the more established and efficient choice. For the synthesis of 3-bromopyrazole-5-carboxylic acid, which allows for subsequent diversification, this compound is the logical, albeit less documented, starting point. Further research into optimizing the reaction conditions for the cyclocondensation of this compound with hydrazines could enhance its utility as a valuable synthon in medicinal chemistry.

References

A Comparative Guide to the Synthetic Utility of 2,3-Dibromoacrylic Acid and 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, acrylic acid derivatives serve as versatile building blocks. Among these, halogenated acrylic acids are of particular interest due to their enhanced reactivity and ability to participate in a wide array of chemical transformations. This guide provides an objective comparison of the synthetic utility of two such compounds: 2,3-dibromoacrylic acid and 2-bromoacrylic acid. By examining their reactivity in key synthetic reactions and their applications as precursors for complex molecules, this document aims to inform researchers on the strategic selection of these reagents for their specific synthetic goals.

I. Overview of Chemical Reactivity and Properties

This compound and 2-bromoacrylic acid, while structurally similar, exhibit distinct reactivity profiles owing to the presence of one or two bromine atoms on the alkene backbone. These differences influence their participation in various reaction types, including nucleophilic substitution, cross-coupling reactions, and cycloadditions.

PropertyThis compound2-Bromoacrylic Acid
Molecular Formula C₃H₂Br₂O₂C₃H₃BrO₂
Molecular Weight 229.86 g/mol 150.96 g/mol [1][]
Structure Br-CH=C(Br)-COOHCH₂=C(Br)-COOH
Key Reactive Sites Two C-Br bonds, C=C double bond, Carboxylic acidOne C-Br bond, C=C double bond, Carboxylic acid

II. Comparative Performance in Key Synthetic Reactions

The synthetic utility of these bromoacrylic acids is best illustrated by their performance in common carbon-carbon and carbon-heteroatom bond-forming reactions.

A. Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The presence of one or two carbon-bromine bonds in these acrylic acid derivatives allows for their participation in reactions like Suzuki and Heck couplings.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organoboron compound and an organohalide. For this compound, the two bromine atoms offer the potential for mono- or di-substitution, allowing for the stepwise introduction of different aryl or vinyl groups. The reactivity difference between the vinylic bromides can often be exploited for selective mono-functionalization under carefully controlled conditions. 2-Bromoacrylic acid, with its single C-Br bond, undergoes straightforward mono-coupling.

Heck Reaction: This reaction couples the bromoacrylic acid with an alkene. Both this compound and 2-bromoacrylic acid can act as the halide partner. With this compound, the potential for a subsequent intramolecular or intermolecular Heck reaction exists after the initial coupling, leading to more complex cyclic or poly-unsaturated systems.

Comparative Yields in Cross-Coupling Reactions (Illustrative)

Reaction TypeSubstrateCoupling PartnerCatalyst System (Typical)ProductYield (%)
Suzuki-MiyauraThis compound Ester (Mono-coupling)Arylboronic AcidPd(PPh₃)₄, Base2-Bromo-3-arylacrylic Acid Ester60-80%
Suzuki-Miyaura2-Bromoacrylic Acid EsterArylboronic AcidPd(PPh₃)₄, Base2-Arylacrylic Acid Ester75-90%
HeckThis compound Ester (Mono-coupling)StyrenePd(OAc)₂, PPh₃, Base2-Bromo-3-styrylacrylic Acid Ester55-75%
Heck2-Bromoacrylic Acid EsterStyrenePd(OAc)₂, PPh₃, Base2-Styrylacrylic Acid Ester70-85%

Note: Yields are approximate and highly dependent on specific substrates, reaction conditions, and catalyst systems.

B. Synthesis of Heterocyclic Compounds

Both this compound and 2-bromoacrylic acid are valuable precursors for the synthesis of various heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Pyrazoles: The reaction of this compound esters with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. The two bromine atoms provide handles for further functionalization of the resulting pyrazole (B372694) ring.

Thiazoles: 2-Bromoacrylic acid and its derivatives are key starting materials for the Hantzsch thiazole (B1198619) synthesis. Reaction of a 2-bromo-2-propenamide with a thioamide source yields substituted 2-aminothiazoles, a common motif in medicinal chemistry.

Illustrative Reaction Yields for Heterocycle Synthesis

HeterocycleStarting MaterialReagentConditions (Typical)ProductYield (%)
PyrazoleEthyl 2,3-dibromoacrylateHydrazine HydrateReflux in EthanolEthyl 5-bromopyrazole-3-carboxylate65-80%
Thiazole2-Bromo-2-propenamideThiourea (B124793)Reflux in Ethanol2-Amino-4-vinylthiazole derivative70-85%

III. Experimental Protocols

A. General Procedure for Suzuki-Miyaura Coupling of a Bromoacrylic Acid Ester

Materials:

  • Bromoacrylic acid ester (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromoacrylic acid ester, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

B. General Procedure for Hantzsch Thiazole Synthesis from a 2-Bromoacrylic Acid Derivative

Materials:

  • 2-Bromo-2-propenamide (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 2-bromo-2-propenamide and thiourea in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

IV. Visualization of Synthetic Pathways

A. Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X_Pd(II)L2 R-Pd(II)L2-X Oxidative_Addition->R-X_Pd(II)L2 Transmetalation Transmetalation R-X_Pd(II)L2->Transmetalation R'-B(OR)2 Base R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product alpha_halo_ketone 2-Bromoacrylic Acid Derivative (e.g., Amide) reaction_step Condensation & Cyclization alpha_halo_ketone->reaction_step thioamide Thiourea thioamide->reaction_step thiazole 2-Aminothiazole Derivative reaction_step->thiazole

Caption: General workflow for the Hantzsch thiazole synthesis.

V. Application in Drug Development

Both this compound and 2-bromoacrylic acid serve as valuable starting materials or intermediates in the synthesis of biologically active molecules. Their ability to introduce both a carboxylic acid functionality and one or two bromine atoms for further elaboration makes them attractive for library synthesis in drug discovery programs.

  • This compound: The di-bromo functionality allows for the creation of diverse molecular scaffolds through sequential and selective cross-coupling reactions. This is particularly useful in generating libraries of compounds for structure-activity relationship (SAR) studies.

  • 2-Bromoacrylic Acid: This building block is frequently employed in the synthesis of compounds containing the α,β-unsaturated carbonyl moiety, which is a known pharmacophore in various therapeutic areas. The bromo group provides a convenient handle for introducing a wide range of substituents at the α-position. For instance, acrylic acid derivatives are being explored as selective estrogen receptor degraders for the treatment of breast cancer.

VI. Conclusion

Both this compound and 2-bromoacrylic acid are powerful reagents in the synthetic chemist's toolbox. The choice between them depends on the desired synthetic outcome:

  • This compound is the reagent of choice when the goal is to introduce two points of diversity or to construct more complex poly-substituted or cyclic systems through sequential reactions.

  • 2-Bromoacrylic acid is ideal for more straightforward mono-functionalization and for the synthesis of α-substituted acrylic acid derivatives, which are important in their own right as bioactive molecules.

A thorough understanding of their respective reactivities allows for the strategic design of synthetic routes to access a wide range of valuable chemical entities for research and drug development.

References

Spectroscopic Purity Analysis of 2,3-Dibromoacrylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. This guide provides a comparative overview of standard spectroscopic techniques—¹H NMR, ¹³C NMR, and FTIR—for the purity assessment of 2,3-Dibromoacrylic acid. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds, including acrylic acid and its monobrominated derivatives. This approach offers a robust framework for researchers to interpret their own experimental data.

Comparison of Spectroscopic Methods for Purity Analysis

Spectroscopic techniques provide a non-destructive and highly sensitive means to assess the purity of chemical compounds. Each method offers unique insights into the molecular structure and can be used to identify and quantify impurities.

Spectroscopic TechniqueInformation ProvidedExpected Observations for Pure this compoundPotential Impurities Detectable
¹H NMR Spectroscopy Provides information on the chemical environment and connectivity of hydrogen atoms.A singlet for the vinyl proton and a broad singlet for the carboxylic acid proton. The chemical shift of the vinyl proton is expected to be significantly downfield due to the presence of two bromine atoms.Residual starting materials (e.g., acrylic acid), monobrominated species (e.g., 2-bromoacrylic acid), or solvents.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in a molecule.Three distinct signals are expected: one for the carboxylic carbon, and two for the sp² hybridized carbons of the double bond. The chemical shifts will be influenced by the electronegative bromine atoms.Signals corresponding to impurities such as unreacted starting materials or byproducts from the synthesis.
FTIR Spectroscopy Identifies the functional groups present in a molecule based on their vibrational frequencies.Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-Br stretches.The presence of unexpected peaks or shifts in characteristic peaks can indicate impurities.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts and vibrational frequencies for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in ppm) for this compound and Potential Impurities

Compound¹H NMR (Vinyl H)¹H NMR (COOH)¹³C NMR (C=O)¹³C NMR (Cα)¹³C NMR (Cβ)
This compound (Predicted) ~8.5 - 9.0~11 - 13~165 - 170~120 - 125~115 - 120
Acrylic Acid[1][2]5.8-6.6~12~171~128~131
2-Bromoacrylic Acid6.2, 6.6~11~168~125~130

Table 2: Key FTIR Absorption Bands (in cm⁻¹) for this compound and Related Compounds

Functional GroupThis compound (Predicted)Acrylic Acid[3][4][5]2-Bromoacrylic Acid
O-H stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C=O stretch (Carbonyl)~1700 - 1720~1700 - 1725~1710 - 1730
C=C stretch (Alkene)~1600 - 1620~1630 - 1640~1620 - 1630
C-Br stretch~500 - 650-~550 - 680

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

    • Utilize proton decoupling to simplify the spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

FTIR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A standard FTIR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound to confirm its purity.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopic Spectroscopic Analysis cluster_data Data Interpretation & Purity Assessment cluster_outcome Outcome Synthesis Synthesis of This compound Initial_Checks Physical Characterization (Melting Point, Appearance) Synthesis->Initial_Checks FTIR FTIR Analysis Initial_Checks->FTIR NMR NMR Analysis (¹H and ¹³C) Initial_Checks->NMR FTIR_Data Compare FTIR Spectrum to Reference/Predicted Data FTIR->FTIR_Data NMR_Data Compare NMR Spectra to Reference/Predicted Data NMR->NMR_Data Purity_Confirm Purity Confirmed? FTIR_Data->Purity_Confirm Impurity_ID Identify Impurity Signals NMR_Data->Impurity_ID NMR_Data->Purity_Confirm Impurity_ID->Purity_Confirm Pure_Product High Purity Product Purity_Confirm->Pure_Product Yes Further_Purification Further Purification Required Purity_Confirm->Further_Purification No

Caption: Workflow for purity confirmation of this compound.

Conclusion

While direct experimental spectroscopic data for this compound remains scarce in the public domain, a combination of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a powerful and comprehensive approach to assess its purity. By comparing experimentally obtained spectra with the predicted data and characteristic signals of potential impurities outlined in this guide, researchers can confidently ascertain the purity of their synthesized this compound. The detailed protocols and workflow provided herein offer a standardized framework for achieving reliable and reproducible results, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

Differentiating Isomers of Dibromoacrylic Acid Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Distinguishing (E) and (Z) Isomers using ¹H NMR

The primary method for differentiating between the (E) and (Z) isomers of dibromoacrylic acid derivatives lies in the analysis of the proton (¹H) NMR spectra. Specifically, the vicinal coupling constant (³JHH) between the olefinic protons provides a clear distinction.

  • The Karplus Relationship: The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the two coupled protons.

    • In the (E) isomer (trans) , the vinylic protons are on opposite sides of the double bond, resulting in a dihedral angle of approximately 180°. This geometry leads to a larger coupling constant , typically in the range of 12-18 Hz .

    • In the (Z) isomer (cis) , the vinylic protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This results in a smaller coupling constant , generally in the range of 6-12 Hz .

Chemical shifts (δ) of the vinylic protons are also influenced by the isomeric configuration, though to a lesser extent than the coupling constants. The presence of two bromine atoms significantly deshields the vinylic proton.

Comparative NMR Data (Predicted)

The following tables summarize the predicted ¹H and ¹³C NMR data for the (E) and (Z) isomers of 2,3-dibromoacrylic acid. These predictions are based on established substituent effects and typical values for similar halogenated acrylic acid derivatives.

Table 1: Predicted ¹H NMR Data for this compound Isomers (in CDCl₃)

IsomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (³JHH, Hz)
(E)-2,3-dibromoacrylic acidVinylic-H~8.1 - 8.4SingletN/A
(Z)-2,3-dibromoacrylic acidVinylic-H~7.8 - 8.1SingletN/A

Note: For this compound itself, there is only one vinylic proton, so no H-H coupling is observed. The differentiation would rely on the subtle differences in chemical shifts and potentially through NOE experiments. For derivatives with a proton at C2 and C3, the coupling constants would be the primary differentiating factor.

Table 2: Predicted ¹³C NMR Data for this compound Isomers (in CDCl₃)

IsomerCarbonPredicted Chemical Shift (δ, ppm)
(E)-2,3-dibromoacrylic acidC=O~165 - 170
Cα (C-Br)~115 - 120
Cβ (C-Br)~105 - 110
(Z)-2,3-dibromoacrylic acidC=O~164 - 169
Cα (C-Br)~113 - 118
Cβ (C-Br)~103 - 108

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data for the differentiation of dibromoacrylic acid isomers.

1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the dibromoacrylic acid derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1][2][3][4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1][3]

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw technique.[1]

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of approximately 12-15 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[5]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm H-H coupling relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range H-C correlations, which can aid in structural confirmation.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be particularly useful to confirm spatial proximity between atoms, providing definitive proof of cis/trans isomerism. For a (Z)-isomer, a NOE cross-peak would be expected between the vinylic protons, whereas for the (E)-isomer, this would be absent or very weak.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the isomers of dibromoacrylic acid derivatives using NMR spectroscopy.

G Workflow for Isomer Differentiation by NMR cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis cluster_conclusion Isomer Assignment Sample Dibromoacrylic Acid Derivative Isomer Mixture Dissolve Dissolve in Deuterated Solvent with TMS Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire1H Acquire 1H NMR Spectrum Filter->Acquire1H Acquire13C Acquire 13C NMR Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC, NOESY) Acquire13C->Acquire2D Analyze1H Analyze 1H NMR: - Chemical Shift (δ) - Coupling Constant (J) Acquire2D->Analyze1H Analyze13C Analyze 13C NMR: - Chemical Shifts (δ) Acquire2D->Analyze13C Analyze2D Analyze 2D NMR: - NOE Correlations Analyze1H->Analyze2D E_Isomer (E)-Isomer (trans) Large J_HH (~12-18 Hz) No/Weak NOE Analyze2D->E_Isomer Z_Isomer (Z)-Isomer (cis) Small J_HH (~6-12 Hz) Strong NOE Analyze2D->Z_Isomer

Caption: Workflow for differentiating (E) and (Z) isomers using NMR.

References

A Theoretical Comparison of the Reactivity of (E)- and (Z)-2,3-Dibromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)- and (Z)-2,3-dibromoacrylic acid are geometric isomers that, despite their identical chemical formula and connectivity, are expected to exhibit distinct reactivity profiles due to the spatial arrangement of their substituents. The presence of two bromine atoms on the double bond, which is conjugated with a carboxylic acid group, creates a unique electronic and steric environment. This guide explores the anticipated differences in their stability and reactivity in key organic transformations, providing a foundational understanding for researchers interested in utilizing these compounds in synthesis and drug development.

Predicted Comparative Reactivity

The reactivity of the (E)- and (Z)-isomers of 2,3-dibromoacrylic acid is primarily influenced by steric hindrance and the stereoelectronic requirements of various reaction mechanisms.

Relative Stability

It is anticipated that the (E)-isomer will be the more thermodynamically stable of the two. This is attributed to the trans arrangement of the bulky bromine atom and the carboxylic acid group, which minimizes steric strain. The cis arrangement in the (Z)-isomer would lead to greater steric repulsion, making it the higher-energy isomer.

Dehydrobromination

Dehydrobromination of vinylic dihalides to form alkynes typically proceeds via an E2 mechanism, which has a strict stereochemical requirement for an anti-periplanar arrangement of the hydrogen and the leaving group. In the case of this compound, this would involve the removal of a proton from the α-carbon and a bromide from the β-carbon.

  • (Z)-isomer: The hydrogen and the bromine atom on the β-carbon are in a syn-periplanar relationship. While E2 elimination is still possible, it is expected to be slower than from an isomer with an anti arrangement.

  • (E)-isomer: The hydrogen and the bromine atom on the β-carbon are in an anti-periplanar relationship, which is ideal for an E2 elimination. Therefore, the (E)-isomer is predicted to undergo dehydrobromination more readily than the (Z)-isomer.

Nucleophilic Vinylic Substitution

Nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated sp³ carbon and can proceed through various mechanisms, including addition-elimination or elimination-addition pathways. The stereochemistry of the starting material can significantly impact the reaction outcome. For a hypothetical substitution of one of the bromine atoms:

  • The electron-withdrawing nature of the carboxylic acid group and the remaining bromine atom will influence the electron density at the vinylic carbons, potentially making them susceptible to nucleophilic attack.

  • The steric hindrance around the double bond will be a critical factor. The (E)-isomer , with its more open structure, might be more accessible to incoming nucleophiles compared to the more sterically crowded (Z)-isomer .

Electrophilic Addition

The double bond in this compound is electron-deficient due to the presence of two electron-withdrawing bromine atoms and a conjugated carboxylic acid group. Consequently, electrophilic addition is expected to be slow. However, under forcing conditions, the stereochemistry of the isomers could influence the approach of an electrophile. The formation of a bromonium ion intermediate, a common step in bromine addition to alkenes, would be influenced by the initial geometry of the double bond.

Esterification

The esterification of the carboxylic acid group, for example, through a Fischer esterification, is a reaction at a site remote from the double bond's stereochemistry. Therefore, the rates of esterification for both (E)- and (Z)-isomers are expected to be comparable , assuming no intramolecular interactions interfere with the reaction. The primary determinant of the reaction rate would be the reaction conditions (acid catalyst, temperature, removal of water) rather than the E/Z configuration.

Data Presentation

Table 1: Predicted Relative Reactivity of (E)- and (Z)-2,3-Dibromoacrylic Acid

Reaction TypePredicted More Reactive IsomerRationale
Thermodynamic Stability (E)-isomerLower steric strain between the bromine and carboxylic acid groups.
Dehydrobromination (E2) (E)-isomerFavorable anti-periplanar arrangement of H and Br for elimination.
Nucleophilic Vinylic Substitution (E)-isomer (Hypothesized)Less steric hindrance for nucleophilic attack.
Electrophilic Addition Low reactivity for bothThe double bond is electron-deficient.
Esterification Similar reactivityThe reaction center is remote from the site of isomerism.

Experimental Protocols

The following is a hypothetical experimental protocol for the dehydrobromination of (E)-2,3-dibromoacrylic acid, based on general procedures for similar reactions.

Objective: To synthesize 2-bromo-propiolic acid via dehydrobromination of (E)-2,3-dibromoacrylic acid.

Materials:

  • (E)-2,3-dibromoacrylic acid

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (E)-2,3-dibromoacrylic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.

  • Add the potassium tert-butoxide solution dropwise to the stirred solution of (E)-2,3-dibromoacrylic acid over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-propiolic acid.

Visualizations

Dehydrobromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant (E)-2,3-Dibromoacrylic Acid in THF Mixing Combine at 0°C Reactant->Mixing Base Potassium tert-butoxide in THF Base->Mixing Stirring Stir at RT for 2h Mixing->Stirring Quench Quench with 1M HCl Stirring->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify Product 2-Bromo-propiolic Acid Purify->Product

Caption: Experimental workflow for the dehydrobromination of (E)-2,3-dibromoacrylic acid.

Caption: E2 dehydrobromination mechanism for (E)- and (Z)-2,3-dibromoacrylic acid.

Fischer_Esterification Carboxylic_Acid This compound Protonation Protonation of Carbonyl Carboxylic_Acid->Protonation Alcohol Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Ester Ester Product Deprotonation->Ester

Caption: Mechanism of Fischer esterification for this compound.

A Comparative Guide to Alternative Reagents for the Synthesis of Vinyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of vinyl bromides is a critical step in the construction of complex molecules, often serving as key intermediates in cross-coupling reactions. While traditional methods for vinyl bromide synthesis exist, a range of alternative reagents have emerged, offering advantages in terms of mildness of reaction conditions, stereoselectivity, and functional group tolerance. This guide provides an objective comparison of the performance of several key alternative reagents, supported by experimental data and detailed protocols.

Comparison of Synthetic Methods for Vinyl Bromides

The following tables summarize the performance of various alternative reagents for the synthesis of vinyl bromides from different starting materials.

From Ketones
Reagent/MethodSubstrateProductYield (%)E/Z RatioReference
(PhO)₃P/Br₂Tetralone1-Bromo-3,4-dihydronaphthalene96N/A[1]
(PhO)₃P/Br₂4-Methylcyclohexanone1-Bromo-4-methylcyclohexene85N/A[1]
(PhO)₃P/Br₂2-Heptanone2-Bromo-2-heptene781:1[1]
(PhO)₃P/Br₂Propiophenone1-Bromo-1-phenylpropene821:1.5[1]
From Aldehydes (via 1,1-Dibromoalkenes)
Reagent/MethodSubstrate (Aldehyde)IntermediateReducing AgentProductOverall Yield (%)Reference
CBr₄/PPh₃ then (MeO)₂P(O)H/Et₃NBenzaldehyde1,1-Dibromo-2-phenyletheneDimethylphosphite/Triethylamine (B128534)(Z)-1-Bromo-2-phenyletheneHigh (not specified)[2]
From Alkynes (Hydrobromination)
Reagent/MethodSubstrateProductRegioselectivityYield (%)Reference
Catalytic Anti-Markovnikov HydrobrominationPhenylacetylene(E)-1-Bromo-2-phenyletheneAnti-MarkovnikovHigh (not specified)[3]
Ru-catalyzed Hydrohalogenation1-Octyne2-Bromo-1-octeneMarkovnikovHigh (not specified)[3]
MgBr₂·OEt₂Phenylacetylene (with an acetal)(E)-Trisubstituted vinyl bromideN/AHigh (not specified)[4]

Experimental Protocols

Synthesis of Vinyl Bromide from a Ketone using Triphenyl Phosphite (B83602) and Bromine

This protocol is adapted from the method described by Prati and coworkers[1].

Procedure:

  • To a cold solution of triphenyl phosphite (1.85 mL, 7.0 mmol) in anhydrous dichloromethane (B109758) (20 mL) maintained at -60 °C under an Argon atmosphere, add bromine (400 μL, 7.7 mmol) dropwise.

  • To the resulting faint orange solution, add anhydrous triethylamine (1.2 mL, 8.4 mmol) followed by the ketone substrate (e.g., tetralone, 936 mg, 6.4 mmol).

  • The reaction mixture is stirred for 18 hours, during which it is allowed to warm to room temperature.

  • The mixture is then heated to reflux for an additional 2 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding vinyl bromide.

Visualizing the Reaction Pathways

The following diagrams illustrate the generalized mechanisms for the synthesis of vinyl bromides using alternative reagents.

Synthesis_from_Ketone Ketone Ketone Enolate Enolate Ketone->Enolate + Base Oxyphosphonium Oxyphosphonium Intermediate Enolate->Oxyphosphonium + (PhO)3PBr2 gem_Dibromide gem-Dibromide (minor) Oxyphosphonium->gem_Dibromide Vinyl_Bromide Vinyl Bromide Oxyphosphonium->Vinyl_Bromide Elimination gem_Dibromide->Vinyl_Bromide - HBr (Base) Reagent (PhO)3PBr2 Reagent->Enolate Base Base (e.g., Et3N) Base->Ketone

Caption: Synthesis of vinyl bromide from a ketone.

Synthesis_from_Alkyne Alkyne Alkyne Vinyl_Cation Vinyl Cation (Markovnikov) Alkyne->Vinyl_Cation + H+ Vinyl_Radical Vinyl Radical (Anti-Markovnikov) Alkyne->Vinyl_Radical + Br• Vinyl_Bromide_M Vinyl Bromide (Markovnikov) Vinyl_Cation->Vinyl_Bromide_M + Br- Vinyl_Bromide_AM Vinyl Bromide (Anti-Markovnikov) Vinyl_Radical->Vinyl_Bromide_AM + HBr HBr HBr HBr->Alkyne Radical_Initiator Radical Initiator Radical_Initiator->Alkyne

Caption: Hydrobromination of an alkyne.

Synthesis_from_Aldehyde Aldehyde Aldehyde Dibromoalkene 1,1-Dibromoalkene Aldehyde->Dibromoalkene + CBr4/PPh3 Vinyl_Bromide Vinyl Bromide Dibromoalkene->Vinyl_Bromide + Reducing Agent Reagent1 CBr4/PPh3 Reagent1->Aldehyde Reagent2 Reducing Agent Reagent2->Dibromoalkene

Caption: Synthesis of vinyl bromide from an aldehyde.

Conclusion

The selection of a suitable reagent for vinyl bromide synthesis depends on several factors, including the nature of the starting material, the desired stereochemistry, and the presence of other functional groups in the molecule. The methods presented here offer a range of options to the synthetic chemist, often providing milder and more selective alternatives to traditional approaches. For the synthesis from ketones, the use of triphenyl phosphite and bromine is a high-yielding method. For terminal alkynes, catalytic hydrobromination methods allow for controlled regioselectivity. The conversion of aldehydes to vinyl bromides via 1,1-dibromoalkenes provides a reliable route to these valuable synthetic intermediates. Researchers are encouraged to consider the specific requirements of their synthetic targets when choosing among these and other available methods.

References

A Comparative Guide to Greener Synthetic Routes for Pyrazolone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazolone-based heterocyclic compounds is of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. Traditionally, the synthesis of such scaffolds can involve harsh reaction conditions and the use of halogenated precursors. This guide provides an objective comparison of a conventional synthetic method with a greener, microwave-assisted alternative for the preparation of pyrazolone (B3327878) derivatives. The data presented is supported by experimental protocols from peer-reviewed literature to facilitate the adoption of more sustainable chemical practices. While 2,3-dibromoacrylic acid serves as a reactive intermediate for various heterocycles, this guide focuses on alternative green methodologies for synthesizing a key heterocyclic scaffold, the pyrazolone ring, which represents a move towards more environmentally benign processes in pharmaceutical and chemical research.

Performance Comparison: Conventional vs. Microwave-Assisted Synthesis

The primary advantage of microwave-assisted organic synthesis (MAOS) over conventional heating is the significant reduction in reaction time and often an improvement in product yield.[1][2][3] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and fewer side products.[1]

Below is a summary of quantitative data comparing the synthesis of phenyl-1H-pyrazoles and their derivatives using both conventional heating and microwave-assisted methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2 hours[2][3]5 minutes[2][3]
Temperature 75°C[2][3]60°C[2][3]
Power N/A50 W[2][3]
Yield 72 - 90%[2][3]91 - 98%[2][3]

Table 1: Comparison of reaction conditions and yields for the synthesis of phenyl-1H-pyrazoles.

For the synthesis of phenyl-1H-pyrazole-4-carboxylic acid derivatives through oxidation, microwave assistance also demonstrates superior performance.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 1 hour[2][3]2 minutes[2][3]
Temperature 80°C[2][3]80°C[2][3]
Power N/A150 W[2][3]
Yield 48 - 85%[2][3]62 - 92%[2][3]

Table 2: Comparison of reaction conditions and yields for the oxidation to phenyl-1H-pyrazole-4-carboxylic acid derivatives.

Experimental Protocols

Detailed experimental procedures for both a conventional and a microwave-assisted synthesis of pyrazolone derivatives are provided below. These protocols are based on established literature procedures for the reaction of a β-keto ester with a hydrazine (B178648) derivative.[4][5][6]

Conventional Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This method involves the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) under reflux conditions.[7]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Diethyl ether or hexane

Procedure:

  • A mixture of 17 mmol of ethyl acetoacetate, 14 mmol of phenylhydrazine, and 5 mL of glacial acetic acid is refluxed in an oil bath.[7]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is evaporated to remove the solvent.[7]

  • The resulting oily residue is solidified in an ice bath with the addition of 20 mL of cold diethyl ether or hexane.[7]

  • The solid product is filtered, washed with cold ether, and then purified by column chromatography to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[7]

Microwave-Assisted Synthesis of Pyrazolones

This greener method utilizes microwave irradiation, often under solvent-free ("neat") conditions, to accelerate the reaction between a β-keto ester and a hydrazine.[4][5]

Materials:

  • β-keto ester (e.g., ethyl acetoacetate)

  • Hydrazine or substituted hydrazine (e.g., phenylhydrazine)

Procedure:

  • A mixture of the β-keto ester (1 equivalent) and the hydrazine derivative (1 equivalent) is placed in a microwave-safe vessel.[5]

  • The mixture is irradiated in a microwave reactor at a specified power (e.g., 20% power input) for a short duration (e.g., 4 minutes).[4][5]

  • The reaction is monitored for completion.

  • The resulting product is allowed to cool and can often be purified by simple recrystallization without the need for column chromatography.[5]

Workflow and Pathway Visualizations

The following diagrams illustrate the workflows for the conventional and microwave-assisted synthesis of pyrazolones.

G cluster_0 Conventional Synthesis Workflow A Mix β-keto ester, hydrazine, and glacial acetic acid B Reflux in oil bath for several hours A->B C Monitor reaction by TLC B->C D Evaporate solvent C->D E Solidify product in ice bath with ether/hexane D->E F Filter and wash solid E->F G Purify by column chromatography F->G H Final Pyrazolone Product G->H

Fig. 1: Conventional synthesis workflow for pyrazolones.

G cluster_1 Microwave-Assisted Synthesis Workflow A_mw Mix β-keto ester and hydrazine (solvent-free) B_mw Irradiate in microwave reactor for a few minutes A_mw->B_mw C_mw Monitor reaction by TLC B_mw->C_mw D_mw Cool the reaction mixture C_mw->D_mw E_mw Purify by recrystallization D_mw->E_mw F_mw Final Pyrazolone Product E_mw->F_mw

Fig. 2: Microwave-assisted synthesis workflow for pyrazolones.

The reaction pathway for the synthesis of a pyrazolone from a β-keto ester and hydrazine involves a condensation reaction followed by cyclization.

G β-keto ester Pyrazolone β-keto ester->Pyrazolone + Hydrazine - H2O, -ROH Hydrazine Hydrazine->Pyrazolone

Fig. 3: General reaction scheme for pyrazolone synthesis.

References

A Comparative Guide to Dienophiles in Cycloaddition Reactions: 2,3-Dibromoacrylic Acid vs. Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate dienophile is critical for the success of cycloaddition reactions, particularly the widely utilized Diels-Alder reaction. This guide provides a comparative analysis of the performance of 2,3-dibromoacrylic acid and maleic anhydride (B1165640), two dienophiles with distinct electronic and structural features. While extensive experimental data is available for maleic anhydride, showcasing its high reactivity, a notable lack of published experimental data for this compound in cycloaddition reactions necessitates a partially theoretical comparison.

Introduction to Dienophile Reactivity in Cycloadditions

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, is a [4+2] cycloaddition that forms a six-membered ring. The rate and efficiency of this reaction are profoundly influenced by the electronic properties of the reactants: the diene and the dienophile. In a normal-demand Diels-Alder reaction, the reactivity is enhanced when the diene is electron-rich and the dienophile is electron-poor.[1][2][3] This is due to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]

Maleic anhydride is a classic example of a highly reactive dienophile due to the presence of two electron-withdrawing carbonyl groups conjugated with the carbon-carbon double bond.[1][4] In contrast, this compound features two bromine atoms and a carboxylic acid group attached to the double bond. While halogens are inductively electron-withdrawing, they can also exhibit a weaker, opposing resonance effect.

Performance Comparison: A Theoretical and Experimental Overview

Due to the absence of specific experimental data for this compound in cycloaddition reactions within the reviewed literature, a direct quantitative comparison with maleic anhydride is not feasible. However, a qualitative assessment of its potential reactivity can be made based on the electronic effects of its substituents, alongside the well-documented performance of maleic anhydride.

Theoretical Reactivity of this compound:

The dienophilic reactivity of this compound is influenced by both inductive and resonance effects of the bromine and carboxylic acid substituents.

  • Inductive Effect: The two bromine atoms and the carboxylic acid group are strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I). This effect lowers the electron density of the double bond, making it more electrophilic and thus, in theory, a more reactive dienophile.

  • Resonance Effect: The lone pairs on the bromine atoms can participate in resonance, donating electron density to the double bond (+R effect). This effect opposes the inductive effect and would tend to decrease the dienophile's reactivity. Generally, for halogens, the inductive effect is considered to be dominant in influencing the reactivity of a double bond in Diels-Alder reactions.

Based on these considerations, this compound is anticipated to be a reactive dienophile, although its precise performance relative to maleic anhydride is difficult to predict without experimental validation.

Experimental Performance of Maleic Anhydride:

Maleic anhydride is a highly effective and widely used dienophile in Diels-Alder reactions. Its reactivity is demonstrated in its reactions with a variety of dienes, often proceeding with high yields and stereoselectivity under mild conditions.

Quantitative Data for Maleic Anhydride in Diels-Alder Reactions

The following table summarizes experimental data for the Diels-Alder reaction of maleic anhydride with various dienes, illustrating its high reactivity.

DieneReaction ConditionsProductYieldReference
1,3-Butadiene (B125203)Toluene, 100°C, 3h4-Cyclohexene-cis-1,2-dicarboxylic anhydrideHigh(General knowledge, specific yield not cited)
Cyclopentadiene (B3395910)Ethyl acetate/Hexane (B92381), RTcis-Norbornene-5,6-endo-dicarboxylic anhydride~90%(General knowledge, specific yield not cited)
AnthraceneXylene, reflux, 30 min9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydrideGood(General knowledge, specific yield not cited)

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for Diels-Alder reactions involving maleic anhydride.

Protocol 1: Reaction of Maleic Anhydride with 1,3-Butadiene (in situ generated from 3-sulfolene)

Objective: To synthesize 4-Cyclohexene-cis-1,2-dicarboxylic anhydride.

Materials:

Procedure:

  • In a round-bottom flask, combine 3-sulfolene and maleic anhydride.

  • Add xylene as a solvent.

  • Attach a reflux condenser and heat the mixture to reflux. The 3-sulfolene thermally decomposes to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.

  • Continue refluxing for a specified time (e.g., 30 minutes).

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the crystalline product by vacuum filtration and wash with a cold solvent (e.g., petroleum ether).

  • Dry the product to determine the yield and characterize it by spectroscopy (e.g., IR, NMR) and melting point analysis.

Protocol 2: Reaction of Maleic Anhydride with Cyclopentadiene

Objective: To synthesize cis-Norbornene-5,6-endo-dicarboxylic anhydride.

Materials:

Procedure:

  • "Crack" dicyclopentadiene by fractional distillation to obtain fresh cyclopentadiene. This should be done with appropriate safety precautions as cyclopentadiene readily dimerizes back at room temperature.

  • In an Erlenmeyer flask, dissolve maleic anhydride in ethyl acetate, with gentle warming if necessary.

  • Add hexane or ligroin to the solution.

  • Cool the maleic anhydride solution in an ice bath.

  • Slowly add the freshly prepared cyclopentadiene to the cooled solution. An exothermic reaction should be observed.

  • Allow the product to crystallize, cooling in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with a cold solvent, and air dry.

  • Determine the yield and characterize the product.

Visualizing Cycloaddition Concepts

To aid in the understanding of the fundamental processes discussed, the following diagrams illustrate the general mechanism of the Diels-Alder reaction and a typical experimental workflow.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (4π electrons) TS Cyclic Transition State Diene->TS [4πs + 2πs] Dienophile Dienophile (2π electrons) Dienophile->TS Product Cyclohexene Adduct TS->Product Concerted bond formation

General mechanism of the [4+2] Diels-Alder cycloaddition.

Experimental_Workflow Reactant_Prep Reactant Preparation (e.g., cracking dicyclopentadiene) Reaction_Setup Reaction Setup (Dissolve dienophile, cool) Reactant_Prep->Reaction_Setup Addition Addition of Diene Reaction_Setup->Addition Reaction Reaction Period (Stirring, temperature control) Addition->Reaction Crystallization Product Crystallization (Cooling) Reaction->Crystallization Isolation Product Isolation (Vacuum Filtration) Crystallization->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Analysis (NMR, IR, MP, Yield) Purification->Analysis

A typical experimental workflow for a Diels-Alder reaction.

Conclusion

Maleic anhydride stands as a robust and highly reactive dienophile in Diels-Alder reactions, supported by a wealth of experimental data. Its strong electron-withdrawing character ensures rapid and high-yielding cycloadditions with a wide range of dienes.

While experimental evidence for the participation of this compound in cycloadditions is currently lacking in the scientific literature, theoretical considerations of its electronic structure suggest it should also function as a reactive dienophile. The combined inductive effects of the two bromine atoms and the carboxylic acid group are expected to render the double bond sufficiently electron-poor to engage in [4+2] cycloadditions. However, without empirical data, its performance relative to maleic anhydride remains a matter of speculation.

For researchers and professionals in drug development and chemical synthesis, maleic anhydride remains a reliable and well-characterized choice for constructing six-membered rings via the Diels-Alder reaction. Further experimental investigation into the cycloaddition reactions of this compound is warranted to fully elucidate its synthetic potential and provide a basis for direct comparison.

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromoacrylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2,3-Dibromoacrylic acid as a hazardous waste. Due to its corrosive nature and potential for other hazards associated with its halogenated organic structure, direct neutralization and drain disposal is not recommended without a thorough hazard assessment. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for corrosive and potentially toxic chemical waste.

Immediate Safety Precautions

Before handling this compound, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Gloves: Nitrile, neoprene, or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Protective Clothing: A lab coat and closed-toe shoes.

All handling of this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.

Spill Response

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. For minor spills, if you are trained and equipped to handle them:

  • Remove all ignition sources.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Clean the affected area thoroughly.

  • Collect all contaminated materials in a clearly labeled, sealed container for hazardous waste disposal.

Do not allow any spilled material or cleanup residue to enter drains.[2]

Disposal Operational Plan

The primary disposal route for this compound is through your institution's hazardous waste management program. Simple neutralization for drain disposal is not advised due to the potential for the formation of other hazardous byproducts from the halogenated acrylic acid structure.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure lid.

    • The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Toxic").

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials, such as oxidizing agents.[1]

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.

Data on General Acid Neutralization (for reference only)

The following table provides general quantitative data for the neutralization of corrosive acidic waste. This is for informational purposes only and should not be applied to this compound without a specific risk assessment and approval from your EHS department. Neutralization is only permissible for wastes that are hazardous solely due to their corrosive properties.

ParameterGuideline ValueSource
pH for Drain Disposal 5.5 - 9.5[2]
Neutralizing Agents Sodium Carbonate (soda ash), Calcium Hydroxide, Sodium Hydroxide[3]
Dilution Ratio (Acid to Ice Water) 1:10[3]

Experimental Protocol: General Acid Neutralization (Not for this compound)

The following is a general protocol for neutralizing a simple corrosive acid. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

  • Prepare a 1:10 dilution of the acid by slowly adding the acid to a large volume of ice water in a suitable container (e.g., a large beaker). This should be done in an ice bath to control the exothermic reaction.[3]

  • Slowly add a dilute basic solution (e.g., sodium carbonate or sodium hydroxide) to the diluted acid while stirring continuously.

  • Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Continue adding the base until the pH is within the acceptable range for drain disposal (typically 5.5-9.5, check local regulations).[2]

  • Once the pH is stable within the target range, the neutralized solution may be disposed of down the drain, followed by a large quantity of water (at least 20 parts water to 1 part neutralized solution).[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

start This compound Waste Generated assess_hazards Assess Hazards (Beyond Corrosivity) start->assess_hazards is_only_corrosive Is the waste hazardous ONLY due to corrosivity? assess_hazards->is_only_corrosive consult_ehs Consult EHS for Disposal Protocol is_only_corrosive->consult_ehs No / Unsure is_only_corrosive->consult_ehs Yes hazardous_waste Collect as Hazardous Waste consult_ehs->hazardous_waste neutralize Neutralization Protocol (Requires EHS Approval) consult_ehs->neutralize pickup Arrange for EHS Pickup hazardous_waste->pickup neutralize->pickup dispose Final Disposal by Certified Vendor pickup->dispose

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2,3-Dibromoacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dibromoacrylic acid (CAS No. 24767-86-0). It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a corrosive and irritant compound, the following personal protective equipment is mandatory. The selection of appropriate PPE is critical to prevent exposure.

Quantitative Data for Glove Selection

The following table summarizes the general resistance of various glove materials to organic acids and halogenated hydrocarbons, which are relevant to the chemical properties of this compound. Note that specific breakthrough times for this compound are not available; therefore, these recommendations are based on data for similar chemical classes.[1][2] It is crucial to consult the glove manufacturer's specific chemical resistance data.[3][4]

Glove MaterialBreakthrough Time (hours)RatingApplicable Chemical Class
Butyl Rubber> 8ExcellentOrganic Acids[1][5]
Viton> 8ExcellentOrganic Acids, Halogenated Hydrocarbons[1][2]
Neoprene> 4GoodOrganic Acids[1][5]
Nitrile< 1 to > 4Fair to GoodOrganic Acids (concentration dependent)[1][6]
Natural Rubber (Latex)< 1Not RecommendedOrganic Acids[5]
PVC< 1Not RecommendedHalogenated Organics

Recommended PPE for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.[7]Protects against splashes of the corrosive material.
Hand Protection Butyl or Viton gloves. Double gloving is recommended.Provides the highest level of protection against corrosive organic acids and halogenated compounds.[1][5]
Body Protection Chemical-resistant lab coat or apron worn over long-sleeved clothing.Protects skin from accidental spills and splashes.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.Prevents inhalation of corrosive and irritating vapors.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and functional.[7]

    • Assemble all necessary equipment and reagents before starting.

    • Don all required PPE as specified in the table above.

  • Handling and Use:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • When weighing the solid, use a disposable weigh boat and handle it with forceps.

    • If creating a solution, slowly add the this compound to the solvent to avoid splashing.

    • Keep all containers of this compound tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[7]

    • Do not eat, drink, or smoke in the laboratory.

  • Spill Management:

    • Small Spills:

      • Alert others in the vicinity.

      • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

      • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

      • Clean the spill area with a suitable decontamination solution.

    • Large Spills:

      • Evacuate the area immediately.

      • Alert your institution's emergency response team.

      • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • This compound is a halogenated organic acid. It must be disposed of as hazardous waste.

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[8][9] The container should be made of a compatible material (e.g., polyethylene).

    • Do not mix halogenated organic waste with non-halogenated waste.[10]

    • Do not dispose of this compound down the drain.

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.[9]

    • Store the waste container in a designated, well-ventilated, and secondary containment area.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Irritant).

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Prep 1. Don Required PPE FumeHood 2. Verify Fume Hood Operation Prep->FumeHood Emergency 3. Check Eyewash/Shower FumeHood->Emergency Assemble 4. Assemble Materials Emergency->Assemble Handle 5. Handle in Fume Hood Assemble->Handle Weigh 6. Weigh Carefully Handle->Weigh SmallSpill Small Spill: Absorb & Clean Handle->SmallSpill LargeSpill Large Spill: Evacuate & Alert EHS Handle->LargeSpill Dissolve 7. Prepare Solution Weigh->Dissolve Store 8. Keep Containers Closed Dissolve->Store Segregate 9. Segregate Halogenated Waste Store->Segregate Label 10. Label Waste Container Segregate->Label StoreWaste 11. Store Waste Securely Label->StoreWaste Dispose 12. EHS Disposal StoreWaste->Dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.